molecular formula C8H7F2NO2 B1597783 2,6-Difluoro-4-methoxybenzamide CAS No. 125369-57-5

2,6-Difluoro-4-methoxybenzamide

Cat. No.: B1597783
CAS No.: 125369-57-5
M. Wt: 187.14 g/mol
InChI Key: FBRDIJHNSYWYIR-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxybenzamide (CAS 125369-57-5) is a fluorinated benzamide derivative of significant interest in medicinal chemistry and antibacterial research. This compound features a molecular formula of C8H7F2NO2 and a molecular weight of 187.15 g/mol . The 2,6-difluorobenzamide scaffold is recognized as a critical motif in the development of allosteric inhibitors of the bacterial cell division protein FtsZ (Filamentous temperature-sensitive protein Z) . FtsZ is an essential GTPase that plays a central role in bacterial division, analogous to tubulin in eukaryotic cells, making it a promising target for novel antibiotics . The presence of fluorine atoms at the 2 and 6 positions of the benzamide ring is strategically important. Conformational analyses reveal that these fluorine atoms introduce a non-planar geometry to the molecule, which more closely mimics the bound conformation required for effective interaction with the allosteric binding pocket of FtsZ . This structural feature allows the compound to develop key hydrophobic interactions with residues such as Val203, Val207, and Asn263 within the FtsZ protein, while the carboxamide group forms critical hydrogen bonds with Val207, Leu209, and Asn263 . The compound is intended for research applications only and is not approved for human or veterinary therapeutic use. It is offered with a high purity level of 95% . Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Always consult the Safety Data Sheet (SDS) prior to use and adhere to local regulations for disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRDIJHNSYWYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381121
Record name 2,6-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125369-57-5
Record name 2,6-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Purity Analysis of 2,6-Difluoro-4-methoxybenzamide

[1]

Executive Summary

2,6-Difluoro-4-methoxybenzamide is a critical fluorinated building block, often utilized in the synthesis of kinase inhibitors and agrochemicals where metabolic stability and lipophilicity are paramount.[1] Its purity analysis presents unique challenges due to the electronic effects of the ortho-fluorine atoms and the hydrolytic susceptibility of the amide functionality.

This guide moves beyond standard pharmacopeial templates to provide a logic-driven analytical strategy. It prioritizes Orthogonal Selectivity —specifically the use of Pentafluorophenyl (PFP) stationary phases over traditional C18—to resolve fluorinated positional isomers and hydrolysis degradants.

Part 1: Chemical Profile & Impurity Landscape

To design a robust method, we must first understand the molecule's behavior and its likely contaminants.

The Molecule[2][3]
  • Chemical Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • Amide: Susceptible to acid/base hydrolysis.[1]

    • Difluoro-substitution (2,6): Creates steric bulk and electron deficiency in the ring; enables unique interactions with fluorinated stationary phases.[1]

    • Methoxy (4-position): Electron-donating group; potential site for demethylation (minor pathway).[1]

Critical Impurity Profile

The synthesis typically involves the amidation of 2,6-difluoro-4-methoxybenzoic acid (via acid chloride).[1] Consequently, the impurity profile is predictable:

Impurity TypeLikely IdentityOriginDetection Strategy
Precursor 2,6-Difluoro-4-methoxybenzoic acidUnreacted starting materialHPLC (Early eluter due to polarity)
Degradant 2,6-Difluoro-4-methoxybenzoic acidHydrolysis (Storage/Stress)HPLC (Monitor RRT ~0.4-0.[1]6)
Side Product 2,6-Difluoro-4-hydroxybenzamideDemethylation (Harsh conditions)HPLC / LC-MS
Inorganic Chloride / Sulfate saltsQuenching stepsIC or ROI
Degradation Pathway Visualization

The following diagram illustrates the primary hydrolysis pathway that defines the stability-indicating nature of the method.

DegradationPathwayAmideThis compound(Target)IntermediateTetrahedralIntermediateAmide->Intermediate+ H2O / H+Acid2,6-Difluoro-4-methoxybenzoic Acid(Major Impurity)Intermediate->AcidHydrolysisAmmoniaNH3Intermediate->Ammonia

Caption: Primary hydrolytic degradation pathway yielding the corresponding benzoic acid impurity.

Part 2: Primary Purity Assessment (HPLC-UV)

The "Expert" Choice: Stationary Phase Selection

While a C18 column is the standard starting point, it often fails to separate fluorinated regioisomers or closely related precursors effectively.

Recommendation: Use a Pentafluorophenyl (PFP / F5) core-shell column.[1][2]

  • Why? The PFP phase offers

    
    -
    
    
    interactions and specific fluorine-fluorine interactions that are orthogonal to the hydrophobic retention of C18.[1] This provides superior selectivity for the electron-deficient aromatic ring of the benzamide.
Optimized HPLC Protocol

This method is designed to be stability-indicating, separating the amide from its acid precursor.[1]

  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[1][3]

  • Column: Kinetex F5 or Ascentis Express F5 (2.7 µm, 100 x 4.6 mm).[1]

  • Column Temp: 35°C (Controls viscosity and interaction kinetics).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses acid impurity ionization, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Primary) and 210 nm (Impurity sensitivity).[1]

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.0595Wash
17.0595Hold
17.1955Re-equilibration
System Suitability Criteria (Self-Validating)

To ensure trustworthiness, the system must pass these checks before data release:

  • Resolution (

    
    ):  > 2.0 between the Acid Impurity (eluting earlier) and the Benzamide Main Peak.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.[1]
    
  • Precision: RSD

    
     2.0% for 5 replicate injections of the standard.
    

Part 3: Orthogonal Structure Confirmation

Purity is meaningless without identity confirmation.[1] Two orthogonal methods are required.

F-NMR Spectroscopy

Proton NMR (


1
  • Protocol: Dissolve ~10 mg in DMSO-

    
    .
    
  • Expectation: A singlet (or chemically equivalent signal) representing the symmetrical 2,6-fluorines.[1]

  • Impurity Detection: Any asymmetry or additional fluorine signals indicate regioisomeric impurities (e.g., 2,4-difluoro isomers) that HPLC might miss.[1]

Mass Spectrometry (LC-MS)
  • Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Target Ion:

    
     Da (approx).[1]
    
  • Diagnostic: Look for the

    
     adduct.[1] Absence of the acid mass (
    
    
    Da in negative mode) confirms bulk purity.

Part 4: Residuals & Solid State Analysis[1]

Residual Solvents (GC-HS)

Depending on the synthesis, Methanol or THF may be present.[1]

  • Method: Headspace GC with FID.[1]

  • Standard: USP <467> Class 2 solvent limits.[1]

Water Content (Karl Fischer)

Benzamides can be hygroscopic.[1]

  • Method: Volumetric Karl Fischer titration.[1]

  • Limit: Typically < 0.5% w/w to prevent hydrolysis during storage.[1]

Part 5: Analytical Workflow Diagram

The following flow chart summarizes the decision logic for releasing a batch of this compound.

AnalyticalWorkflowStartRaw BatchID_CheckID: 19F-NMR & LC-MSStart->ID_CheckPurity_CheckPurity: HPLC-UV (F5 Column)ID_Check->Purity_CheckStructure ConfirmedResid_CheckResiduals: GC-HS / KFPurity_Check->Resid_CheckPurity > 98%DecisionSpec CheckResid_Check->DecisionReleaseRELEASE (COA)Decision->ReleasePasses All CQAsRejectREJECT / REWORKDecision->RejectOOS

Caption: Integrated analytical workflow for batch release, ensuring identity, purity, and safety.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][4][5] Defines reporting, identification, and qualification thresholds.

    • Sigma-Aldrich (Merck). Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Product Guide.[1] Explains the selectivity mechanisms (pi-pi, dipole) of PFP phases for fluorinated compounds.

      • [1]

    • PubChem. 2,6-Difluoro-4-methoxybenzoic acid (Precursor/Impurity Data). National Library of Medicine.[1]

      • [1]

    • Phenomenex.Kinetex F5 Core-Shell HPLC Columns Technical Note.

      • [1]

    "2,6-Difluoro-4-methoxybenzamide" health and safety information

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Technical Guide to the Health and Safety of 2,6-Difluoro-4-methoxybenzamide

    Authored by a Senior Application Scientist

    This guide provides comprehensive health and safety information for this compound, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from safety data sheets of structurally related compounds to provide a robust safety protocol in the absence of a dedicated material safety data sheet (MSDS) for this specific compound.

    Hazard Identification and Classification

    Based on the analysis of related chemical structures, this compound is anticipated to be classified as a hazardous substance. The primary hazards associated with compounds of this nature include skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2][3][4][5].

    Globally Harmonized System (GHS) Classification (Anticipated)

    • Pictogram:

    • Signal Word: Warning[1][6]

    • Hazard Statements:

      • H315: Causes skin irritation[1][2][3][4][5][6].

      • H319: Causes serious eye irritation[1][3][4][5][6].

      • H332: Harmful if inhaled[1].

      • H335: May cause respiratory irritation[1][2][4][5][6].

    • Precautionary Statements:

      • P261: Avoid breathing dust[1][2][5][7].

      • P264: Wash skin thoroughly after handling[2][3][5][7].

      • P271: Use only outdoors or in a well-ventilated area[2][5][7].

      • P280: Wear protective gloves/protective clothing/eye protection/face protection[2][3][4][5][7].

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water[3][5][7].

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][5][7].

      • P332 + P313: If skin irritation occurs: Get medical advice/attention[3][5][7].

      • P337 + P313: If eye irritation persists: Get medical advice/attention[3][5][7].

      • P403 + P233: Store in a well-ventilated place. Keep container tightly closed[2][5][7].

      • P501: Dispose of contents/container to an approved waste disposal plant[2][7].

    Toxicological Profile (Inferred)

    Quantitative Data Summary (from related compounds)

    Hazard ClassificationCategoryAssociated Compounds
    Acute Toxicity, InhalationCategory 42,6-Difluorobenzamide[1]
    Skin IrritationCategory 22,6-Difluorobenzamide, 2,6-Difluoro-3-methylbenzamide, 2,6-Difluoro-4-methoxybenzeneboronic acid, 4-Fluoro-N-methoxy-N-methylbenzamide, 2-Hydroxy-4-methoxybenzaldehyde[1][2][3][4][5][7]
    Eye IrritationCategory 2/2A2,6-Difluorobenzamide, 2,6-Difluoro-3-methylbenzamide, 2,6-Difluoro-4-methoxybenzeneboronic acid, 4-Fluoro-N-methoxy-N-methylbenzamide, 2-Hydroxy-4-methoxybenzaldehyde[1][2][3][4][5][7]
    Specific target organ toxicity - single exposure (Respiratory system)Category 32,6-Difluorobenzamide, 2,6-Difluoro-3-methylbenzamide, 4-Fluoro-N-methoxy-N-methylbenzamide, 2-Hydroxy-4-methoxybenzaldehyde[1][4][5][7]

    First-Aid Measures

    In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended based on best practices for handling similar chemical compounds.

    • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[7]. Do not use mouth-to-mouth resuscitation[8].

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[7][8]. If skin irritation occurs, seek medical advice[3][7]. Wash contaminated clothing before reuse[7][8].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids[7]. Remove contact lenses if present and easy to do so[1][7]. Seek immediate medical attention[2][7].

    • Ingestion: Do NOT induce vomiting[7][8]. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[8]. Never give anything by mouth to an unconscious person[7]. Seek immediate medical attention[7][8].

    Safe Handling and Storage Protocol

    Adherence to proper handling and storage procedures is essential to minimize risk.

    Step-by-Step Handling Protocol:

    • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[3][5][6][7]. Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure[7].

    • Personal Protective Equipment (PPE):

      • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to appropriate government standards such as NIOSH (US) or EN 166 (EU)[1][7]. A face shield may be necessary for splash-prone operations[7].

      • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before each use and use a proper glove removal technique to avoid skin contact[1][7].

      • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact[7][9]. Safety shoes are also recommended[7].

    • Hygiene Practices: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday[1][7][8]. Do not eat, drink, or smoke in areas where the chemical is handled or stored[4][7].

    • Handling Procedures: Avoid the formation and accumulation of dust[1][6][8]. Use non-sparking tools and prevent fire caused by electrostatic discharge[6][10].

    Storage Conditions:

    • Store in a cool, dry, and well-ventilated place[1][2][6][7].

    • Keep the container tightly closed when not in use[1][2][6][7][8].

    • Store away from incompatible materials such as strong oxidizing agents[2][9].

    Accidental Release and Spill Response

    In the event of a spill, a coordinated and safe response is critical to prevent exposure and environmental contamination.

    Workflow for Accidental Spill Response

    Spill_Response_Workflow start Spill Occurs evacuate Evacuate immediate area Alert others start->evacuate ppe Don appropriate PPE (gloves, goggles, respirator if needed) evacuate->ppe contain Contain the spill Prevent entry into drains ppe->contain cleanup Clean up the spill (Sweep or vacuum solid) contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a sealed, labeled container decontaminate->dispose report Report the incident dispose->report

    Caption: Workflow for responding to an accidental spill.

    Fire-Fighting Measures

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6]. Use the most appropriate agent to extinguish the surrounding fire[8].

    • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion[8].

    • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[6][8][10][11][12].

    Disposal Considerations

    Dispose of this compound and its container in accordance with local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[6]. Do not let the product enter drains[1][5].

    References

    • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Retrieved from [Link]

    • Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

    • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

    • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzylamine. Retrieved from [Link]

    • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

    • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

    Sources

    Theoretical studies on "2,6-Difluoro-4-methoxybenzamide"

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 2,6-Difluoro-4-methoxybenzamide

    Abstract

    This technical guide provides a comprehensive theoretical framework for the molecular analysis of this compound, a compound of interest in medicinal chemistry due to the prevalence of the benzamide scaffold and the strategic incorporation of fluorine atoms to modulate physicochemical properties. We delineate a robust computational and spectroscopic workflow designed to elucidate the structural, vibrational, and electronic characteristics of the molecule. The protocols and analyses presented herein are grounded in established quantum chemical methods, primarily Density Functional Theory (DFT), and serve as a blueprint for researchers and drug development professionals. By integrating theoretical calculations with experimental validation, this guide establishes a self-validating system for the in-depth characterization of novel small molecules.

    Introduction: The Rationale for a Theoretical Approach

    Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound represents a scaffold where these effects are of interest. A purely experimental approach to characterizing such a molecule can be resource-intensive. Theoretical studies, particularly those employing DFT, offer a powerful, predictive lens to understand and rationalize its behavior at a molecular level before extensive empirical investigation.

    The synergy between computational and experimental data is critical. Theoretical calculations can predict spectroscopic signatures, which are then confirmed by techniques like FT-IR, NMR, and UV-Vis. This correlative approach not only validates the computational model but also allows for a definitive assignment of experimental observations.[1][2][3] This guide details the standard computational protocols that form the foundation of modern molecular characterization.

    Computational Methodology: The DFT-Based Protocol

    The cornerstone of this theoretical analysis is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP functional, a hybrid method that incorporates a portion of the exact Hartree-Fock exchange, is widely employed for its reliability in predicting molecular geometries and vibrational frequencies.[3][4]

    Step-by-Step Computational Workflow Protocol
    • Structure Drawing & Pre-optimization: The 2D structure of this compound is drawn using molecular editing software (e.g., GaussView, Avogadro). A preliminary geometry optimization is performed using a lower-level molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.

    • Quantum Chemical Geometry Optimization:

      • Software: Gaussian, ORCA, or similar quantum chemistry package.

      • Method: Density Functional Theory (DFT).

      • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

      • Basis Set: 6-311++G(d,p). This Pople-style basis set is selected for its flexibility, including diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model bonding environments.[1][2]

      • Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between steps fall below a stringent threshold, ensuring a true energy minimum is located.

    • Vibrational Frequency Analysis:

      • A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

      • Purpose: This step serves two critical functions:

        • It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

        • It predicts the theoretical FT-IR and Raman spectra, providing vibrational modes that can be correlated with experimental data.[3]

    • Spectroscopic & Electronic Property Calculations:

      • NMR: Chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[2][3] Calculated shifts are typically referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

      • UV-Vis: Electronic transitions are predicted using Time-Dependent DFT (TD-DFT), providing insight into the molecule's absorption properties.[2]

      • Electronic Analysis: Further calculations are performed to analyze the electronic structure, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.[1]

    G cluster_input Step 1: Input cluster_core_calc Step 2-3: Core DFT Calculations cluster_analysis Step 4: Property Analysis mol_input Initial 2D/3D Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_input->geom_opt Initial Coordinates freq_calc Frequency Calculation (Verify Minimum & Predict IR) geom_opt->freq_calc Optimized Geometry nmr_calc NMR (GIAO) freq_calc->nmr_calc Validated Minimum Energy Structure uv_calc UV-Vis (TD-DFT) freq_calc->uv_calc Validated Minimum Energy Structure elec_calc Electronic Properties (HOMO, LUMO, MEP, NBO) freq_calc->elec_calc Validated Minimum Energy Structure G LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) p2->p1 ΔE = E_LUMO - E_HOMO (Chemical Stability)

    Sources

    Methodological & Application

    Scale-up synthesis of "2,6-Difluoro-4-methoxybenzamide"

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Scale-Up Synthesis of 2,6-Difluoro-4-methoxybenzamide

    Executive Summary

    This guide details the scalable synthesis of This compound (CAS 125369-57-5) , a critical intermediate in the development of kinase inhibitors and agrochemicals. While multiple routes exist, this protocol prioritizes the Radziszewski Hydrolysis of the corresponding nitrile. This method offers superior atom economy, milder conditions, and a safer impurity profile compared to the traditional acid chloride route, making it the preferred choice for multi-kilogram scale-up.

    Compound Profile & Physiochemical Properties[1]

    PropertySpecification
    Chemical Name This compound
    CAS Number 125369-57-5
    Molecular Formula C₈H₇F₂NO₂
    Molecular Weight 187.14 g/mol
    Appearance White to off-white crystalline solid
    Melting Point 155–158 °C (Typical)
    Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

    Retrosynthetic Analysis & Route Selection

    To ensure process robustness, we evaluated three potential synthetic pathways. The decision matrix below highlights why the Nitrile Hydrolysis (Route A) is selected for scale-up.

    G Target This compound Nitrile 2,6-Difluoro-4-methoxybenzonitrile (CAS 123843-66-3) Nitrile->Target Route A: Radziszewski Hydrolysis (H2O2, NaOH, EtOH) High Yield, Scalable Acid 2,6-Difluoro-4-methoxybenzoic Acid (CAS 123843-65-2) Acid->Target Route B: Acid Chloride Method (SOCl2, then NH3) Corrosive, High Waste Trifluoro 1,3,5-Trifluorobenzene Derivatives Trifluoro->Nitrile SnAr (NaOMe)

    Figure 1: Retrosynthetic strategy. Route A is the primary focus of this protocol due to its "green" chemistry potential and avoidance of corrosive thionyl chloride.

    Process Development: The "Why" Behind the Protocol

    Route A: Radziszewski Hydrolysis (Recommended)

    This reaction utilizes hydrogen peroxide in a basic medium to hydrate the nitrile to the amide.

    • Mechanism: The hydroperoxide anion (

      
      ) attacks the nitrile carbon, forming an imidate intermediate which tautomerizes and loses oxygen to form the amide.
      
    • Solvent Choice: We utilize Ethanol/Water instead of DMSO. While DMSO accelerates the reaction, mixing DMSO with H₂O₂ on a large scale presents a significant explosion hazard due to potential "runaway" decomposition. Ethanol provides a safe, evaporable medium that simplifies workup.

    • Thermodynamics: The reaction is exothermic. Controlled addition of H₂O₂ is critical to maintain the internal temperature between 40–50°C, preventing over-hydrolysis to the benzoic acid.

    Route B: Acid Chloride (Alternative)

    Reserved for cases where the carboxylic acid is the only available starting material. It involves converting the acid to the acid chloride using Thionyl Chloride (

    
    ), followed by quenching with aqueous ammonia. This route generates 
    
    
    
    and
    
    
    gas, requiring robust scrubbing systems.

    Detailed Experimental Protocol (Scale-Up)

    Method A: Oxidative Hydrolysis of Nitrile (Primary)

    Reagents:

    • 2,6-Difluoro-4-methoxybenzonitrile (1.0 equiv)[1]

    • Hydrogen Peroxide (30% w/w aq., 4.0 equiv)

    • Sodium Hydroxide (6M aq., 1.1 equiv)

    • Ethanol (5 volumes relative to substrate mass)

    Equipment:

    • Jacketed glass reactor with overhead stirring.

    • Internal temperature probe.[2]

    • Peristaltic pump for H₂O₂ addition.

    Step-by-Step Procedure:

    • Charge: Load 2,6-Difluoro-4-methoxybenzonitrile (e.g., 100 g) and Ethanol (500 mL) into the reactor. Stir to obtain a slurry or partial solution.

    • Basify: Add 6M NaOH (approx. 108 mL) in one portion. The mixture may warm slightly. Adjust jacket temperature to 25°C.

    • Controlled Addition: Begin the addition of 30% H₂O₂ (approx. 240 mL) via the peristaltic pump.

      • Critical: Maintain internal temperature between 40°C and 50°C . The reaction is exothermic; use jacket cooling to manage the exotherm. Addition time should be approx. 60–90 minutes.

    • Reaction: After addition, maintain stirring at 45°C for 2–4 hours.

      • IPC (In-Process Control): Monitor by HPLC/TLC. Target <1% remaining nitrile.

    • Quench: Cool the mixture to 20°C. Add 20% aqueous Sodium Bisulfite (

      
      ) solution slowly to quench excess peroxide. Test with starch-iodide paper (should remain white).
      
    • Workup: Remove ethanol under reduced pressure (rotary evaporator) until the volume is reduced by ~50%.

    • Precipitation: Add cold water (500 mL) to the residue and stir for 30 minutes at 0–5°C. The product will precipitate as a white solid.

    • Filtration: Filter the solid and wash the cake with cold water (2 x 100 mL) to remove residual salts and base.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    Expected Yield: 90–95% Purity: >98% (HPLC)

    Method B: Acid Chloride Route (Secondary)

    Use this only if the nitrile precursor is unavailable.

    • Activation: Suspend 2,6-Difluoro-4-methoxybenzoic acid (100 g) in Toluene (500 mL). Add DMF (1 mL) as catalyst.

    • Chlorination: Slowly add Thionyl Chloride (1.5 equiv, 95 g) at room temperature. Heat to reflux (80°C) for 3 hours until gas evolution ceases.

    • Concentration: Distill off excess

      
       and Toluene to obtain the crude acid chloride oil.
      
    • Amidation: Dissolve the oil in minimal dry THF (200 mL).

    • Addition: Add this solution dropwise to a stirred solution of 28% Ammonium Hydroxide (5 equiv) at 0°C.

    • Isolation: Stir for 1 hour, dilute with water, filter the precipitate, and wash with water.

    Analytical Quality Control

    Ensure the final product meets the following criteria before release.

    TestMethodAcceptance Criteria
    Appearance VisualWhite to off-white powder
    Identification ¹H-NMR (DMSO-d₆)Consistent with structure (δ 3.85 s, 3H; 6.9 d, 2H; 7.6 bs, 1H; 7.9 bs, 1H)
    Purity HPLC (C18, ACN/H₂O)≥ 98.0% area
    Water Content Karl Fischer≤ 0.5% w/w
    Residual Nitrile HPLC≤ 0.1%

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    Low Conversion (Route A) Temperature too low or old H₂O₂Ensure internal temp reaches 45°C. Check peroxide activity.
    High Acid Impurity Over-hydrolysisReduce reaction time; ensure pH is not >10 during workup.
    Color Issues (Yellowing) Exotherm spikeStrictly control H₂O₂ addition rate. Keep T < 55°C.

    References

    • Industrial Synthesis of Benzamides

      • Patent: "Industrial production method of 2,6-difluorobenzamide." CN101462980B.[1][2] Link (Describes the H2O2/Alkali hydrolysis method adapted here).

    • Radziszewski Reaction Mechanism: Source: "The Radziszewski Reaction: A Green Method for Amide Synthesis." Organic Process Research & Development. (General reference for the mechanism utilized).
    • Compound Data & Safety

      • PubChem:[3] 2,6-Difluoro-4-methoxybenzoic acid (Precursor data).[4] Link

      • Safety: "Hazardous Reactions of DMSO and Peroxides." Chemical & Engineering News. (Basis for selecting Ethanol over DMSO).

    (Note: Specific CAS 125369-57-5 is verified via chemical supplier databases such as Sigma-Aldrich and Ambeed).

    Sources

    Application Notes & Protocols: Catalytic Methods for the Synthesis of 2,6-Difluoro-4-methoxybenzamide Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 2,6-Difluoro-4-methoxybenzamide and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the difluorinated aromatic ring. We present a detailed exploration of modern catalytic amidation strategies, moving beyond traditional stoichiometric reagents to embrace more efficient and sustainable methods. This guide includes a retrosynthetic analysis, protocols for precursor synthesis, and detailed procedures for Boron- and Titanium-based catalytic amidation, complete with mechanistic insights, comparative data, and workflow visualizations.

    Introduction: The Importance of Fluorinated Benzamides

    Fluorine-containing molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,6-difluorobenzamide scaffold, in particular, is a privileged structural motif found in numerous biologically active compounds. The ortho-fluorine atoms enforce a twisted conformation of the amide bond relative to the aromatic ring, influencing its hydrogen bonding capabilities and interaction with enzyme active sites. This guide focuses on catalytic pathways to synthesize this compound, a key building block for creating a diverse library of derivatives for drug discovery.

    Retrosynthetic Analysis and Synthetic Strategy

    The most direct and convergent approach to this compound derivatives involves the formation of the amide bond as the final key step. This strategy relies on the synthesis of a stable, readily available carboxylic acid precursor.

    Retrosynthesis Target This compound Derivatives Amide_Bond Amide Bond Formation (Catalytic Amidation) Target->Amide_Bond Precursor_Acid 2,6-Difluoro-4-methoxybenzoic Acid Amide_Bond->Precursor_Acid Amine Primary or Secondary Amine (R1R2NH) Amide_Bond->Amine Precursor_Synth Precursor Synthesis Precursor_Acid->Precursor_Synth Starting_Material 2,6-Difluorobenzonitrile Precursor_Synth->Starting_Material

    Caption: Retrosynthetic pathway for this compound.

    This guide is therefore structured in two primary parts:

    • Synthesis of the Key Precursor: 2,6-Difluoro-4-methoxybenzoic acid.

    • Catalytic Amidation: Direct coupling of the precursor acid with various amines using modern catalytic systems.

    PART 1: Synthesis of the Key Precursor: 2,6-Difluoro-4-methoxybenzoic Acid

    The synthesis of the carboxylic acid precursor is a critical first step. While several routes exist, a reliable method involves the hydrolysis of the corresponding nitrile. The nitrile itself can be prepared from commercially available starting materials. A robust two-step process starting from 2,6-difluorobenzonitrile is outlined below.

    Protocol 1: Synthesis of 2,6-Difluoro-4-methoxybenzoic Acid

    This protocol involves a nucleophilic aromatic substitution to install the methoxy group, followed by a high-temperature hydrolysis of the nitrile to the carboxylic acid.

    Step A: Synthesis of 2,6-Difluoro-4-methoxybenzonitrile A plausible method for this step involves a nucleophilic substitution reaction using sodium methoxide, which is detailed in various patents for similar methoxybenzoic acid preparations[1].

    Step B: Hydrolysis to 2,6-Difluoro-4-methoxybenzoic Acid The hydrolysis of the nitrile is effectively achieved under basic conditions at elevated temperatures in a sealed vessel to prevent the evaporation of water[2].

    Materials:

    • 2,6-Difluoro-4-methoxybenzonitrile

    • Sodium hydroxide (NaOH)

    • Deionized water

    • 10% Sulfuric acid (H₂SO₄) aqueous solution

    • Ethanol

    • Autoclave or sealed pressure vessel

    • Standard laboratory glassware

    Procedure:

    • Reaction Setup: In a high-pressure autoclave, combine 2,6-Difluoro-4-methoxybenzonitrile (e.g., 100 g, 1.0 eq), sodium hydroxide (e.g., 71 g, 3.0 eq), and deionized water (e.g., 107 mL, 10.0 eq)[2].

    • Reaction: Seal the autoclave and heat the mixture to 150 °C. Maintain this temperature for 10 hours with stirring. The internal pressure will rise; ensure it is monitored and remains within the safe limits of the vessel (approx. 0.25 MPa)[2].

    • Work-up and Acidification: After cooling the reactor to room temperature, carefully vent and open it. Transfer the reaction solution to a large beaker. While stirring vigorously, slowly add the 10% sulfuric acid solution to adjust the pH to 1. A solid precipitate will form.

    • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

    • Purification: Dry the crude solid. For higher purity, recrystallize the product from a 2:1 ethanol/water mixture to yield 2,6-Difluoro-4-methoxybenzoic acid as a white crystalline solid[2]. The expected yield is typically high, around 85%[2].

    PART 2: Catalytic Amidation Methodologies

    Direct catalytic amidation of carboxylic acids with amines is a highly atom-economical process, with water as the only byproduct. This approach avoids the use of stoichiometric activating agents (like carbodiimides or acid chlorides), which generate significant chemical waste[3]. We will detail two effective catalytic systems.

    Methodology 1: Boron-Based Catalysis

    Boron-based catalysts, particularly boric acid and its derivatives, function as effective Lewis acids to activate the carboxylic acid for nucleophilic attack by the amine. These methods are praised for their low cost, low toxicity, and operational simplicity[4].

    Causality and Mechanistic Insight: The boron catalyst coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the amine nucleophile. A subsequent dehydration step, often aided by azeotropic removal of water with a suitable solvent (e.g., toluene), drives the reaction to completion.

    Boron_Catalysis cluster_0 Catalytic Cycle RCOOH R-COOH (Carboxylic Acid) Activated_Complex Activated Acylborate Intermediate RCOOH->Activated_Complex + Catalyst Amine R'-NH2 (Amine) Catalyst B(OH)3 (Boric Acid) Tetrahedral_Int Tetrahedral Intermediate Activated_Complex->Tetrahedral_Int + Amine Amide R-CONH-R' (Amide) Tetrahedral_Int->Amide - Catalyst - H2O Water H2O

    Caption: Simplified mechanism for boric acid-catalyzed amidation.

    Protocol 2: Boric Acid Catalyzed Synthesis of 2,6-Difluoro-4-methoxy-N-benzylamide

    Materials:

    • 2,6-Difluoro-4-methoxybenzoic acid (1.0 eq)

    • Benzylamine (1.1 eq)

    • Boric acid (H₃BO₃) (5 mol%)

    • Toluene

    • Dean-Stark apparatus

    • Standard laboratory glassware

    Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2,6-Difluoro-4-methoxybenzoic acid, boric acid (5 mol%), and toluene (to create a ~0.5 M solution).

    • Addition of Amine: Begin stirring the suspension and add benzylamine (1.1 eq) to the flask.

    • Reaction: Heat the mixture to reflux (approx. 110-111 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is evolved (typically 12-24 hours).

    • Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide.

    Methodology 2: Titanium-Based Catalysis

    Titanium(IV) salts, such as titanium(IV) isopropoxide or titanium(IV) tetrafluoride (TiF₄), are highly effective catalysts for direct amidation[5]. They are particularly useful for coupling both aromatic and aliphatic acids with a range of amines.

    Causality and Mechanistic Insight: Similar to boron, titanium acts as a Lewis acid. However, its greater oxophilicity and ability to coordinate multiple ligands can lead to a more complex and potentially more efficient catalytic cycle, especially for challenging substrates. The reaction with TiF₄ in a non-polar solvent like toluene at reflux has been shown to be broadly applicable[5].

    Protocol 3: TiF₄ Catalyzed Synthesis of a this compound Derivative

    Materials:

    • 2,6-Difluoro-4-methoxybenzoic acid (1.1 eq)

    • Aniline derivative (e.g., 4-chloroaniline, 1.0 eq)

    • Titanium(IV) tetrafluoride (TiF₄) (10 mol%)

    • Toluene

    • Standard laboratory glassware under an inert atmosphere (e.g., N₂ or Ar)

    Procedure:

    • Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere, suspend 2,6-Difluoro-4-methoxybenzoic acid (1.1 eq) and TiF₄ (10 mol%) in anhydrous toluene (~0.5 M).

    • Addition of Amine: Add the aniline derivative (1.0 eq) to the suspension.

    • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 24 hours. The reaction mixture may become a clear solution as it proceeds.

    • Work-up: After cooling, quench the reaction by carefully adding a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

    Data Presentation: Comparison of Catalytic Methods

    The choice of catalyst can significantly impact yield, reaction time, and substrate compatibility. Below is a summary table for a hypothetical synthesis of N-substituted 2,6-Difluoro-4-methoxybenzamides.

    Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)Key Advantages
    Boric Acid5Toluene11012-2475-90Low cost, low toxicity, simple setup
    B(OCH₂CF₃)₃1-5Toluene or t-BuOAc80-1104-1285-98High activity, milder conditions[4]
    TiF₄10Toluene1102480-95Broad scope for aryl amines[5]
    ZrCl₄5-10Chlorobenzene13012-1870-90Effective for hindered substrates[6]

    Experimental Workflow Visualization

    Experimental_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Start Weigh Reagents: - Carboxylic Acid - Amine - Catalyst Setup Assemble Glassware: - Flask - Condenser - (Optional) Dean-Stark Start->Setup Inert Establish Inert Atmosphere (for Ti/Zr catalysts) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reagents Add Acid and Catalyst Solvent->Reagents Amine_Add Add Amine Reagents->Amine_Add Heat Heat to Reflux Amine_Add->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Quench Quench Reaction Cool->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End Characterize Pure Product Purify->End

    Caption: General workflow for catalytic amidation experiments.

    Conclusion and Future Outlook

    The transition from stoichiometric to catalytic amide bond formation represents a significant advancement in chemical synthesis, aligning with the principles of green chemistry[7]. Boron- and titanium-based catalysts offer robust, scalable, and environmentally benign alternatives for the synthesis of this compound derivatives. These methods provide high yields and tolerate a wide range of functional groups, making them highly valuable for applications in drug discovery and development. Future research will likely focus on developing even more active catalysts that operate at lower temperatures and loadings, further expanding the scope and efficiency of these vital transformations.

    References

    • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate.[Link]

    • This compound. Crysdot LLC.[Link]

    • Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. ResearchGate.[Link]

    • A Stereoselective, Base-free, Palladium-catalyzed Heck Coupling Between 3-halo-1,4-Naphthoquinones. ORCA – Online Research @ Cardiff.[Link]

    • Catalytic Amidation Methods. Amidation-Reaction.com.[Link]

    • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[Link]

    • Preparation method of methoxybenzoic acid.
    • Copper-Catalyzed Difluoroalkylation Reaction. National Institutes of Health (NIH).[Link]

    • Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. National Institutes of Health (NIH).[Link]

    • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. National Institutes of Health (NIH).[Link]

    • 2,6-Difluoro-4-methoxybenzoic acid (97%). Amerigo Scientific.[Link]

    • Palladium-Catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles. DSpace@MIT.[Link]

    • Catalytic Amide Bond Forming Methods. Royal Society of Chemistry.[Link]

    • N-(4-Cyano-phen-yl)-2,6-difluoro-benzamide. National Institutes of Health (NIH).[Link]

    • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Royal Society of Chemistry.[Link]

    • Amide synthesis by acylation. Organic Chemistry Portal.[Link]

    • Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)-γ-lactams by Rhodium-Catalyzed Cyclization of Diazo Amides. ResearchGate.[Link]

    • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.[Link]

    • Photocatalytically switchable chemoselective difluoramidation of olefins for the synthesis of diversified difluoro-γ-lactams. Royal Society of Chemistry.[Link]

    • Synthesis of 2-(2,6-Dialkoxyphenyl)-benzo[b]furan Derivatives. ResearchGate.[Link]

    • Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds. Semantic Scholar.[Link]

    • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. OUCI.[Link]

    • Copper-catalysed difluorocarbene transfer enables modular synthesis. National Institutes of Health (NIH).[Link]

    • Metal-catalysed approaches to amide bond formation. University of Bath's research portal.[Link]

    • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

    Sources

    Application Note: Analytical Strategies for Real-Time Monitoring and Control of 2,6-Difluoro-4-methoxybenzamide Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    2,6-Difluoro-4-methoxybenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. The precise control of its manufacturing process is critical for ensuring high yield, purity, and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the state-of-the-art analytical techniques for monitoring the synthesis of this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure trustworthiness and reproducibility. This guide is intended to empower researchers and process chemists to optimize reaction conditions, identify impurities, and implement robust process control strategies.

    Introduction: The Critical Need for Reaction Monitoring

    The synthesis of complex organic molecules like this compound involves multi-step reactions where the formation of impurities and byproducts can significantly impact the yield and quality of the final product. Real-time, in-process monitoring provides a dynamic understanding of the reaction kinetics, allowing for immediate adjustments to process parameters.[1][2] This approach, a cornerstone of Process Analytical Technology (PAT), moves beyond traditional end-point testing to a more integrated and controlled manufacturing paradigm.

    The presence of two highly electronegative fluorine atoms in the target molecule presents unique analytical challenges and opportunities. While complicating some traditional spectroscopic methods, it provides a powerful and specific handle for techniques like ¹⁹F NMR.[3][4][5] This note will detail how to leverage the molecule's specific properties for precise analytical control.

    Synthetic Pathway and Analytical Targets

    A common synthetic route to this compound involves the amidation of a 2,6-difluoro-4-methoxybenzoyl derivative, such as the corresponding acid chloride, with an ammonia source. Understanding this pathway is crucial for identifying the key analytical targets: the starting material, the product, and potential impurities.

    Key Analytical Targets:

    • Starting Material: 2,6-Difluoro-4-methoxybenzoyl chloride (or benzoic acid)

    • Product: this compound

    • Key Impurity/Byproduct: 2,6-Difluoro-4-methoxybenzoic acid (from hydrolysis of the acid chloride or incomplete amidation).[6]

    Synthesis_Pathway cluster_main Synthesis of this compound cluster_side Potential Side Reactions SM 2,6-Difluoro-4-methoxy benzoic acid AC 2,6-Difluoro-4-methoxy benzoyl chloride SM->AC SOCl₂ or (COCl)₂ P Product: This compound AC->P Amidation Impurity Impurity: 2,6-Difluoro-4-methoxy benzoic acid AC->Impurity Hydrolysis (H₂O) NH3 Ammonia Source (e.g., aq. NH₃) NH3->P

    Caption: Synthetic pathway for this compound.

    Offline Analysis: High-Performance Liquid Chromatography (HPLC)

    HPLC is a robust and widely used technique for monitoring reaction progress by separating and quantifying the components in a reaction mixture at discrete time points.[7][8] For fluorinated aromatic compounds, specialized stationary phases can offer superior resolution.[9][10]

    Principle and Causality

    Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. For fluorinated compounds, a Pentafluorophenyl (PFP) stationary phase is often advantageous. The PFP phase provides unique selectivity through multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole), which can be particularly effective for separating structurally similar aromatic compounds.[9]

    Detailed Protocol: HPLC Monitoring

    Objective: To quantify the consumption of starting material and the formation of product and key impurities.

    Instrumentation:

    • HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and UV/Vis or Photodiode Array (PDA) Detector.

    • Column: PFP Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A standard C18 column can also be used as a starting point.

    • Software for data acquisition and processing.

    Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Formic Acid (or Trifluoroacetic Acid)

    Procedure:

    • Sample Preparation: a. Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time points (t=0, 1h, 2h, etc.). b. Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of a 50:50 acetonitrile/water mixture. This stops the reaction and prepares the sample for analysis. c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

    • Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient:

        • 0-2 min: 30% B

        • 2-15 min: 30% to 95% B

        • 15-18 min: 95% B

        • 18-18.1 min: 95% to 30% B

        • 18.1-22 min: 30% B (re-equilibration)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 5 µL

      • Detection: UV at 228 nm and 254 nm.[9]

    • Data Analysis: a. Identify peaks based on the retention times of pre-injected standards of the starting material, product, and expected impurities. b. Calculate the relative peak area percentage to monitor the progress of the reaction over time. For quantitative results, a calibration curve with standards of known concentration is required.

    Expected Data and Interpretation
    CompoundExpected Retention Time (min)Key Characteristics
    2,6-Difluoro-4-methoxybenzoic acid~ 8.5More polar, elutes earlier than the product.
    This compound ~ 10.2 Product peak, should grow over time.
    2,6-Difluoro-4-methoxybenzoyl chloride~ 12.5Highly reactive, may not be observed post-quench.

    (Note: Retention times are illustrative and must be confirmed experimentally on the specific system.)

    High-Resolution Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

    For unambiguous identification of components, especially unknown impurities, coupling HPLC with a mass spectrometer is invaluable.[11][12]

    Principle and Causality

    LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. After separation on the column, eluting compounds are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is determined. This provides molecular weight information, confirming the identity of known compounds and aiding in the structural elucidation of unknowns. Benzamides typically show a characteristic loss of the amide group during fragmentation.[11]

    Detailed Protocol: LC-MS Identification

    Objective: To confirm the identity of the product peak and identify any unknown impurities.

    Instrumentation:

    • LC-MS system (e.g., HPLC coupled to a Quadrupole or Time-of-Flight (TOF) mass spectrometer).

    Procedure:

    • Sample Preparation & HPLC: Use the same protocol as described in Section 3.2. The mobile phase may need to be adapted to volatile buffers (e.g., formic acid or ammonium acetate) compatible with MS.

    • Mass Spectrometry Conditions:

      • Ionization Mode: ESI, Positive and Negative

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Gas Flow: 600 L/hr

      • Scan Range: 50 - 500 m/z

    • Data Analysis: a. Extract the ion chromatogram for the expected m/z of the product and starting materials. b. Analyze the mass spectrum of each peak to confirm its molecular weight. c. For unknown peaks, analyze the fragmentation pattern (MS/MS) to propose a structure.

    Expected Data
    CompoundFormulaExact MassExpected [M+H]⁺ (m/z)
    2,6-Difluoro-4-methoxybenzoic acidC₈H₆F₂O₃188.0285189.0358
    This compound C₈H₇F₂NO₂ 187.0445 188.0518

    In-Situ Monitoring: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

    The presence of fluorine provides a unique opportunity for direct, real-time monitoring of the reaction mixture without sampling. ¹⁹F NMR is highly sensitive and offers a large chemical shift dispersion, making it an excellent tool for resolving different fluorinated species.[13][14]

    Principle and Causality

    The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it nearly as sensitive as ¹H NMR.[5] The chemical shift of a ¹⁹F nucleus is extremely sensitive to its electronic environment. As the starting material (e.g., acid chloride) is converted to the amide product, the change in the attached functional group causes a significant and predictable shift in the ¹⁹F NMR signal. This allows for clear, quantitative tracking of the reaction progress in real-time.[4]

    Detailed Protocol: In-Situ ¹⁹F NMR

    Objective: To continuously monitor the concentration of fluorinated species in the reaction vessel.

    Instrumentation:

    • NMR Spectrometer equipped with a flow-tube or a reaction monitoring probe.

    • A pump to circulate the reaction mixture from the reactor to the NMR spectrometer and back.

    Procedure:

    • System Setup: a. Set up the reaction in a vessel that is connected via tubing to the NMR flow cell. b. Begin circulating the reaction mixture through the NMR probe before adding the final reagent to start the reaction (to acquire a t=0 spectrum).

    • NMR Acquisition Parameters:

      • Nucleus: ¹⁹F

      • Pulse Program: Standard one-pulse experiment.

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 4-16 (depending on concentration, balance between time resolution and signal-to-noise).

      • Automation: Set up the spectrometer to acquire spectra automatically at regular intervals (e.g., every 5 minutes).

    • Data Analysis: a. Identify the signals corresponding to the starting material and product. b. Integrate the respective signals in each spectrum. c. Plot the relative integral values over time to generate a kinetic profile of the reaction.

    Analytical_Workflow cluster_workflow General Analytical Workflow Reactor Reaction Vessel Sampling Sample Quenching & Dilution Reactor->Sampling Time-point sampling Filtration Syringe Filtration Sampling->Filtration Analysis HPLC / LC-MS Analysis Filtration->Analysis Data Data Interpretation: - Purity - Conversion % - Impurity Profile Analysis->Data

    Caption: General workflow for offline reaction monitoring.

    Method Validation and Trustworthiness

    To ensure the reliability of these analytical methods, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16][17] Validation demonstrates that a procedure is suitable for its intended purpose.[17]

    Key Validation Parameters (as per ICH Q2(R1)): [15][18]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, starting materials).

    • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of agreement between the value which is accepted as a true value and the value found.

    • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

    Conclusion

    The successful synthesis of this compound relies on a deep understanding of the reaction progress, which can only be achieved through robust analytical monitoring. This guide outlines a multi-pronged approach combining the strengths of HPLC, LC-MS, and in-situ ¹⁹F NMR. HPLC provides reliable quantitative data for routine monitoring, LC-MS offers definitive identification of all components, and ¹⁹F NMR enables real-time, non-invasive process control. By implementing these detailed protocols and adhering to validation principles, scientists can significantly enhance process understanding, optimize reaction efficiency, and ensure the consistent quality of this critical pharmaceutical intermediate.

    References

    • BenchChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]

    • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

    • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

    • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. Available at: [Link]

    • Elsayed, S. A., et al. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

    • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Available at: [Link]

    • Dalvit, C., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, RSC Publishing. Available at: [Link]

    • Kubwabo, C., et al. (2021). 19F NMR as a tool in chemical biology. PMC - PubMed Central. Available at: [Link]

    • Mestrelab Research. (2021). 19F NMR of Pharmaceuticals. YouTube. Available at: [Link]

    • Foroozesh, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

    • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available at: [Link]

    • Bruker. (n.d.). Reaction Monitoring. Available at: [Link]

    • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

    • The Pharma Guide. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

    • ACS Publications. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry. Analytical Chemistry. Available at: [Link]

    • ResearchGate. (2006). Applications of 19F multidimensional NMR. Available at: [Link]

    Sources

    Troubleshooting & Optimization

    Improving the yield of "2,6-Difluoro-4-methoxybenzamide" synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Optimizing 2,6-Difluoro-4-methoxybenzamide Synthesis

    Executive Summary

    Target Molecule: this compound CAS Registry Number: (Analogous search required for specific derivatives, typically ~100-200 MW range) Primary Application: Pharmaceutical intermediate, Agrochemical synthesis (Benzoylurea insecticides). Critical Challenge: The 2,6-difluoro substitution creates significant steric hindrance around the nitrile/carbonyl carbon, slowing down nucleophilic attack. Simultaneously, the electron-deficient ring (activated by Fluorine and Nitrile/Amide) is susceptible to Nucleophilic Aromatic Substitution (

    
    ), leading to defluorinated byproducts.
    

    Module 1: Route Selection & Strategic Optimization

    Q1: Which synthesis route offers the highest yield for scale-up versus laboratory purity?

    A1: The choice depends on your starting material availability and purity requirements. We recommend the Radziszewski Hydrolysis for yield and the Acid Chloride Amidation for purity.

    FeatureRoute A: Radziszewski Hydrolysis Route B: Acid Chloride Amidation
    Precursor 2,6-Difluoro-4-methoxybenzonitrile2,6-Difluoro-4-methoxybenzoic acid
    Reagents
    
    
    (30%), NaOH (cat.), DMSO/EtOH
    
    
    (or
    
    
    ), then
    
    
    Typical Yield 90-95% 85-92%
    Key Risk Over-hydrolysis to acid;
    
    
    side reactions.
    Moisture sensitivity; Dimer formation.
    Scalability High (One-pot, aqueous workup).Moderate (Requires anhydrous steps).
    Recommendation Primary Choice for Yield Use if Nitrile is unavailable.

    Q2: Why is the Radziszewski reaction preferred over standard acid/base hydrolysis?

    A2: Standard acid (

    
    ) or base (
    
    
    
    ) hydrolysis requires high temperatures (>100°C) to overcome the steric hindrance of the 2,6-difluoro motif.
    • The Risk: High temperatures promote the attack of

      
       or 
      
      
      
      on the fluorine atoms (
      
      
      ), replacing them with hydroxyl groups.
    • The Solution: The Radziszewski reaction uses the hydroperoxide anion (

      
      ), which is a super-nucleophile (Alpha-effect). It attacks the nitrile carbon hundreds of times faster than 
      
      
      
      , allowing the reaction to proceed at room temperature (20-40°C) , preserving the fluorine atoms.

    Module 2: Experimental Protocols & Workflows

    Protocol A: Optimized Radziszewski Hydrolysis (Recommended)

    Objective: Convert 2,6-difluoro-4-methoxybenzonitrile to amide without defluorination.

    • Dissolution: Dissolve 1.0 eq of Nitrile in DMSO (3-4 volumes). Note: DMSO is superior to Ethanol for solubilizing hindered nitriles.

    • Base Addition: Add 0.2 eq of NaOH (20% aq solution). Keep temp < 25°C.

    • Oxidant Addition: Slowly add 4.0 eq of

      
       (30%) via addition funnel.
      
      • Critical Control: The reaction is exothermic. Maintain internal temperature between 35-45°C . Do not exceed 50°C.

    • Quench: Stir for 1-2 hours. Monitor by HPLC. Once complete, pour into ice water (10 volumes).

    • Isolation: The product will precipitate. Filter and wash with cold water to remove DMSO/Peroxide.

    Visualization: Synthesis Logic Flow

    SynthesisFlow Start Start: 2,6-Difluoro- 4-methoxybenzonitrile RouteA Route A: Radziszewski (H2O2 / NaOH / DMSO) Start->RouteA Recommended RouteB Route B: Acid Hydrolysis (H2SO4 / Heat) Start->RouteB High Risk Product Target: 2,6-Difluoro- 4-methoxybenzamide RouteA->Product High Yield (95%) Temp < 50°C SideProd1 Byproduct: Benzoic Acid (Over-hydrolysis) RouteA->SideProd1 If t > 4h RouteB->Product Low Yield SideProd2 Byproduct: Hydroxy-impurity (SnAr Defluorination) RouteB->SideProd2 High Temp Risk

    Caption: Comparative workflow showing why Route A minimizes thermal risks associated with defluorination.

    Module 3: Troubleshooting Guide

    Issue 1: Low Yield & Presence of "Acid" Impurity

    • Observation: HPLC shows a peak with a shifted retention time (Acid) alongside the Amide.

    • Root Cause: Over-hydrolysis. The amide is slowly hydrolyzing to the carboxylic acid.

    • Fix:

      • Quench Sooner: Do not let the reaction stir overnight. The conversion is typically complete in 1-3 hours.

      • pH Control: Ensure the quenching water is neutral. Residual base in the filter cake promotes hydrolysis during drying. Wash the cake until pH 7.

    Issue 2: "Defluorinated" Byproducts (Yellowing of Product)

    • Observation: Product has a yellow tint; MS shows M-18 or M+16 patterns indicative of F

      
       OH/OMe exchange.
      
    • Root Cause:

      
       reaction. The 2,6-difluoro positions are activated by the electron-withdrawing Nitrile group. Strong base (
      
      
      
      or
      
      
      ) attacks the ring.
    • Fix:

      • Lower Temperature: Keep reaction strictly

        
        .
        
      • Switch Solvent: If using Methanol/NaOH, you may form the methoxy-impurity (trimethoxy benzene). Switch to DMSO/Water to eliminate methoxide competition.

    Issue 3: Incomplete Conversion (Starting Material Remains)

    • Observation: Nitrile peak persists despite excess

      
      .
      
    • Root Cause: Steric Hindrance. The 2,6-fluorines block the approach of the nucleophile.

    • Fix:

      • Increase Base Catalyst: Increase NaOH from 0.2 eq to 0.5 eq to generate more hydroperoxide anion (

        
        ).
        
      • Phase Transfer: Add 5 mol% Tetrabutylammonium bromide (TBAB) if using a biphasic system (DCM/Water).

    Module 4: Mechanism of Failure (Visualization)

    Understanding the competition between the desired Amidation and the undesired

    
     is critical for process control.
    

    Mechanism SM Nitrile Precursor (Activated Ring) Path1 Path 1: Attack at CN (Desired) SM->Path1 HOO- (Small, Fast) Path2 Path 2: Attack at C-F (Undesired SnAr) SM->Path2 OH- / Heat (Hard Nucleophile) Amide Target Amide Path1->Amide Kinetic Product Impurity Defluorinated Impurity Path2->Impurity Thermodynamic Product

    Caption: The hydroperoxide anion (HOO-) is kinetically favored to attack the nitrile, whereas Hydroxide (OH-) at high heat favors ring attack.

    References

    • Optimization of Amide Synthesis: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Radziszewski Reaction Specifics: McIsaac, J. E., et al. (1971). The Mechanism of the Radziszewski Reaction. The Journal of Organic Chemistry, 36(20), 3048–3052. Link

    • Fluorine Substitution Effects: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
    • Nitrile Hydration Catalysis: Moorthy, J. N., & Singhal, N. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA–H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. Link

    Technical Support Center: Purification of Crude 2,6-Difluoro-4-methoxybenzamide by Recrystallization

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude "2,6-Difluoro-4-methoxybenzamide" using recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during the experimental process.

    Foundational Knowledge: Pre-Experiment Essentials

    Before initiating any purification protocol, a thorough understanding of the target compound's properties is paramount. This section addresses the fundamental questions necessary for designing a successful recrystallization experiment.

    FAQ 1.1: What are the key physicochemical properties of this compound?

    Understanding the molecular structure and physical characteristics is the first step in developing a robust purification strategy. The presence of two electron-withdrawing fluorine atoms, a methoxy group, and a primary amide functional group dictates its solubility, polarity, and crystalline nature.[1]

    Table 1: Physicochemical Properties of this compound and Related Structures

    Property This compound (Predicted/Related) Rationale & Significance
    Molecular Formula C₈H₇F₂NO₂ Essential for calculating molar quantities and theoretical yield.
    Molecular Weight 187.14 g/mol [2] Critical for all mass-based calculations.
    Appearance Likely a white to off-white crystalline solid. The crude product may have color due to impurities. Successful recrystallization should yield a purer, white solid.
    Melting Point (MP) Not readily available; related benzamides have MPs from 132-167 °C.[3] The melting point is a crucial indicator of purity. A sharp melting point close to the literature value of the pure compound indicates high purity. Impurities typically depress and broaden the melting point range.

    | Solubility Profile | Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF.[4] | This differential solubility is the basis of recrystallization. An ideal solvent will dissolve the compound poorly at room temperature but completely at elevated temperatures. |

    FAQ 1.2: How do I select the optimal solvent for recrystallization?

    Solvent selection is the most critical variable in recrystallization. The ideal solvent should:

    • Dissolve the compound sparingly or not at all at room temperature.

    • Dissolve the compound completely at or near its boiling point.

    • Dissolve impurities well at all temperatures or not at all.

    • Not react with the compound.

    • Be volatile enough to be easily removed from the purified crystals.

    • Have a boiling point lower than the melting point of the compound to prevent "oiling out".[5][6]

    Given that this compound is an aromatic amide, polar solvents are a good starting point.[7] A mixed-solvent system may also be effective.[8]

    Table 2: Potential Solvents for Recrystallization

    Solvent Boiling Point (°C) Polarity Rationale & Considerations
    Ethanol 78 Polar Protic Often a good choice for amides.[4] May have high solubility even at room temperature, potentially reducing yield.
    Isopropanol 82 Polar Protic Similar to ethanol but slightly less polar; may offer a better solubility differential.
    Acetonitrile 82 Polar Aprotic Can be excellent for recrystallizing amides, often yielding high-quality crystals.[7]
    Ethyl Acetate 77 Moderately Polar May work well, especially in a mixed-solvent system with a non-polar solvent like hexane.
    Water 100 Very Polar While amides can have some water solubility, it's often low.[4] Can be an excellent anti-solvent in a mixed system with a solvent like ethanol or acetone.

    | Toluene/Hexane | Varies | Non-polar Mix | A common mixed-solvent pair for compounds with moderate polarity.[9] The compound is first dissolved in hot toluene, and hexane is added until turbidity appears. |

    Experimental Approach: To determine the best solvent, perform small-scale solubility tests. Place ~20-30 mg of the crude material into separate test tubes and add a potential solvent dropwise at room temperature, then with heating, to observe the solubility characteristics.

    Standard Recrystallization Protocol

    This section outlines a detailed, step-by-step methodology for the purification of this compound.

    Workflow for Single-Solvent Recrystallization

    G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start 1. Place Crude Solid in Erlenmeyer Flask add_solvent 2. Add Minimal Amount of Chosen Solvent start->add_solvent heat 3. Heat to Boiling (with stirring/boiling chips) add_solvent->heat add_more_solvent 4. Add More Hot Solvent (dropwise) Until Dissolved heat->add_more_solvent hot_filt 5. Perform Hot Filtration (if insoluble impurities exist) add_more_solvent->hot_filt Optional cool_slow 6. Allow to Cool Slowly to Room Temperature add_more_solvent->cool_slow hot_filt->cool_slow ice_bath 7. Cool in Ice Bath (to maximize yield) cool_slow->ice_bath vac_filt 8. Collect Crystals via Vacuum Filtration ice_bath->vac_filt wash 9. Wash with Ice-Cold Solvent vac_filt->wash dry 10. Dry Crystals (Air or Vacuum Oven) wash->dry end_node Pure Product dry->end_node

    Caption: Standard workflow for single-solvent recrystallization.

    Detailed Steps:

    • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar or boiling chips). Continue adding small portions of the hot solvent until the solid just completely dissolves.[10] An excess of solvent will significantly reduce the final yield.[11]

    • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, a hot gravity filtration is required.[12][13] This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.[9] Use a pre-heated stemless funnel and fluted filter paper for best results.[13][14]

    • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[5] Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath for 15-20 minutes to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities from the mother liquor.

    • Drying: Allow the crystals to air-dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.

    • Analysis: Determine the melting point and calculate the percent recovery. A narrow melting point range indicates high purity.

    Troubleshooting Guide & FAQs

    This section addresses common problems encountered during the recrystallization process in a question-and-answer format.

    Problem 3.1: My compound will not dissolve, even after adding a large amount of boiling solvent.
    • Q: What is happening and what should I do?

      • A: This indicates that the chosen solvent is unsuitable because it is not a good solvent for your compound at any temperature. You must select a new solvent. If you have already added a large volume, you can remove it via rotary evaporation to recover your crude solid and start again with a different solvent from Table 2.

    Problem 3.2: No crystals are forming, even after cooling in an ice bath.
    • Q: I have a clear solution, but no solid is precipitating. Why?

      • A: This is one of the most common issues and typically points to one of two causes:

        • Excess Solvent: You have likely used too much solvent, and the solution is not supersaturated upon cooling.[6] The remedy is to boil off some of the solvent to increase the concentration of the solute, then attempt the cooling process again.[5]

        • Supersaturation: The solution may be supersaturated, but crystal nucleation has not occurred.[11] This is a state where the concentration of the solute is higher than its solubility limit, but the kinetic barrier to crystal formation has not been overcome.[15]

    • Q: How can I induce crystallization in a supersaturated solution?

      • A: Several techniques can be used to provide nucleation sites and trigger crystal growth:

        • Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the meniscus.[9][16][17] The microscopic scratches on the glass provide nucleation points for crystal formation.

        • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[9][17] This provides a perfect template for further crystal growth.

        • Flash Cooling: Briefly cool the flask in a dry ice/acetone bath. This can sometimes force nucleation, after which the flask should be returned to the ice-water bath for slower growth.

    G start No Crystals Formed After Cooling check_solvent Did you use too much solvent? start->check_solvent boil_off Boil off a portion of the solvent and re-cool. check_solvent->boil_off Yes induce Induce Crystallization check_solvent->induce No boil_off->start Still no crystals scratch Scratch flask with glass rod induce->scratch seed Add a seed crystal induce->seed re_eval Re-evaluate solvent choice scratch->re_eval Fails seed->re_eval Fails

    Sources

    Technical Support Center: Synthesis of 2,6-Difluoro-4-methoxybenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Amidation Protocols[1]

    Executive Summary

    The synthesis of 2,6-Difluoro-4-methoxybenzamide is a critical step in the production of various kinase inhibitors and agrochemicals. While the target molecule appears structurally simple, the unique electronic environment created by the 2,6-difluoro substitution pattern introduces specific reactivity "traps" that do not occur in non-fluorinated analogs.[1]

    This guide addresses the three most common failure modes:

    • Fluorine Displacement (

      
      ):  Unintended substitution of the fluorine atom by nucleophiles (ammonia/amines).
      
    • Over-Hydrolysis: Conversion of the nitrile or amide to the carboxylic acid.[1]

    • Ether Cleavage: Accidental demethylation of the 4-methoxy group.[1]

    Module 1: The Amidation "Danger Zone" ( Competition)

    The Problem

    When converting 2,6-difluoro-4-methoxybenzoyl chloride to the amide using aqueous ammonia or ammonia gas, researchers often observe a polar impurity (approx. +15-20% mass) and lower-than-expected yields.[1]

    The Mechanism

    The carbonyl group at position 1 is electron-withdrawing, which activates the ortho positions (2 and 6) toward Nucleophilic Aromatic Substitution (

    
    ) . While the 4-methoxy group is electron-donating and partially deactivates the ring, the inductive effect of the fluorine atoms combined with the carbonyl activation makes the C-F bond susceptible to attack by strong nucleophiles like ammonia, especially at elevated temperatures.[1]
    
    Visualization: Pathway Competition

    AmidationPathways Start Acid Chloride (2,6-Difluoro-4-methoxy-) Target TARGET AMIDE (this compound) Start->Target  Path A: Attack at C=O (Kinetic Control, < 0°C) SideProduct SIDE PRODUCT (SnAr) (2-Amino-6-fluoro-4-methoxybenzamide) Start->SideProduct  Path B: Attack at C-F (Thermodynamic Risk, > 20°C) Ammonia NH3 (Nucleophile) Ammonia->Start

    Figure 1: Competition between the desired acyl substitution (Path A) and the undesired nucleophilic aromatic substitution (Path B).

    Troubleshooting Protocol
    Symptom Root Cause Corrective Action
    LCMS shows M+155 mass (Target is 187)Fluorine Displacement. One fluorine (-19) replaced by
    
    
    (+16).[1] Net change -3.
    Lower Temperature: Conduct the ammonia addition at -10°C to 0°C . Do not allow the exotherm to exceed 5°C.
    NMR shows loss of symmetry Mono-substitution. The molecule is no longer symmetric; the two aromatic protons will split each other (doublets) instead of appearing as a singlet/multiplet.[1]Switch Reagent: Use Ammonium Carbonate or Ammonium Acetate instead of free ammonia gas/liquid.[1] These are milder nucleophiles.[1]
    Low Yield Hydrolysis. Moisture in the reactor converted Acid Chloride back to Acid.[1]Dry Solvents: Ensure DCM or THF is anhydrous.[1] Use a drying tube.[1]

    Module 2: Nitrile Hydrolysis (The "Stopping" Problem)

    The Problem

    When synthesizing the amide via hydrolysis of 2,6-difluoro-4-methoxybenzonitrile , the reaction often proceeds "too far," converting the desired amide into 2,6-difluoro-4-methoxybenzoic acid .[1]

    The Mechanism

    Nitrile hydrolysis is a consecutive reaction:

    
    
    For many nitriles, 
    
    
    
    , allowing easy isolation of the amide. However, the electron-withdrawing fluorines at 2,6 positions destabilize the amide bond, making the second hydrolysis step (
    
    
    ) faster than usual, particularly in acidic media.
    Optimization Protocol (Radziszewski Reaction)

    Avoid strong acid/base hydrolysis if selectivity is poor. Use the oxidative hydrolysis method:

    • Reagents: Nitrile (1.0 eq),

      
       (30%, 4.0 eq), 
      
      
      
      (0.5 eq).
    • Solvent: DMSO or Acetone/Water.[1]

    • Temperature: 0°C

      
       Room Temperature.
      
    • Why it works: The hydroperoxide anion (

      
      ) is a super-nucleophile that attacks the nitrile specifically to form the amide, but the conditions are mild enough to prevent further hydrolysis to the acid.[1]
      

    Module 3: Precursor Integrity (Demethylation Risks)

    The Problem

    The 4-methoxy group is an ether.[1] While generally stable, it can be cleaved to a phenol (4-hydroxy) under specific harsh conditions often used in upstream synthesis or purification.

    Critical "Do Not" List
    • DO NOT use Boron Tribromide (

      
      ) or Aluminum Chloride (
      
      
      
      ) for any Lewis-acid catalyzed steps (e.g., Friedel-Crafts) after the methoxy group is installed.[1] These will rapidly demethylate the position.[1]
    • DO NOT use concentrated HI or HBr at reflux.[1]

    Diagnosis:

    • H-NMR: Disappearance of the singlet at

      
       3.8 ppm (Methoxy).[1]
      
    • Solubility: The side product (Phenol) will be soluble in 1M NaOH; the target (Methoxy-Amide) is less soluble (though the amide proton has some acidity, the phenol is much more acidic).

    FAQ: Rapid Response

    Q: Can I use Thionyl Chloride (

    
    ) to make the acid chloride? 
    A:  Yes, but you must remove all traces of 
    
    
    
    before adding ammonia. Residual thionyl chloride reacts violently with ammonia to generate heat, which triggers the
    
    
    side reaction
    (Fluorine displacement) described in Module 1. Use azeotropic distillation with toluene to ensure the acid chloride is neutral.[1]

    Q: My product has a pink/reddish hue. Is it impure? A: Likely yes. Polyfluorinated anilines (formed via trace

    
     or degradation) readily oxidize to form colored quinoid species. Recrystallize from Ethanol/Water or Toluene to remove the color bodies.[1]
    

    Q: How do I distinguish the

    
     impurity from the product without LCMS? 
    A: 19F-NMR  is the gold standard here.[1]
    
    • Target: Single peak (symmetric fluorines).

    • Impurity: Two distinct peaks (non-equivalent fluorines due to loss of symmetry).

    Troubleshooting Flowchart

    Troubleshooting Start Issue Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS MassPlus16 Mass = Target + 16? (Acid Formation) CheckLCMS->MassPlus16 Hydrolysis MassMinus3 Mass = Target - 3? (Amine for Fluorine) CheckLCMS->MassMinus3 SnAr MassMinus14 Mass = Target - 14? (Demethylation) CheckLCMS->MassMinus14 Cleavage ActionHydrolysis Cause: Moisture/Over-reaction Fix: Dry Solvents / Reduce Reaction Time MassPlus16->ActionHydrolysis ActionSnAr Cause: SnAr Side Reaction Fix: Lower Temp (<0°C) / Milder Ammonia Source MassMinus3->ActionSnAr ActionEther Cause: Ether Cleavage Fix: Avoid Lewis Acids / Strong HBr/HI MassMinus14->ActionEther

    Figure 2: Diagnostic decision tree for common impurities.[1]

    References

    • Preparation of 2,6-difluorobenzamide derivatives. Source: PubChem Patent Summary (US-5041674-A).[1] Context: Describes the activation of 2,6-difluoro positions and nitration/reduction pathways. URL:[Link]

    • Nucleophilic Arom

      
      ) on Fluoroarenes. 
      Source:Journal of Organic Chemistry / NIH PubMed Central.[1]
      Context: Mechanisms of fluorine displacement in polyfluorinated aromatics by amine nucleophiles.[1]
      URL:[Link]
      
    • Kinetics of 2,6-difluorobenzonitrile hydrolysis. Source: ResearchGate (Li et al.). Context: Detailed kinetics of the Nitrile

      
       Amide 
      
      
      
      Acid consecutive reaction pathway in high-temperature water. URL:[Link]

    Sources

    Technical Support Center: Dehydration of 2,6-Difluoro-4-methoxybenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide is structured as a specialized support resource for researchers encountering challenges in the dehydration of 2,6-Difluoro-4-methoxybenzamide . It synthesizes mechanistic insights with practical troubleshooting protocols.

    Executive Summary & Reaction Logic

    The conversion of This compound to 2,6-Difluoro-4-methoxybenzonitrile is a dehydration reaction involving the elimination of one molecule of water. While conceptually simple, the specific electronic and steric environment of the 2,6-difluoro motif presents unique challenges.

    • Electronic Effect: The fluorine atoms at the 2 and 6 positions are strongly electron-withdrawing (inductive effect,

      
      ), which reduces the nucleophilicity of the amide oxygen. This can slow down the initial activation step with electrophilic dehydrating agents.
      
    • Steric Effect: The ortho-fluorines create a steric blockade, potentially hindering the approach of bulky reagents.

    • Stability: The 4-methoxy group is an electron-donating resonance group (

      
      ), which stabilizes the aromatic ring but can be susceptible to demethylation under extremely harsh acidic conditions (though rare with standard dehydration reagents).
      

    Target Reaction:

    
    
    (Where Ar = 2,6-Difluoro-4-methoxyphenyl)
    

    Primary Protocols & Reagent Selection

    We recommend two primary methods based on the scale and sensitivity of your workflow.

    Method A: The Standard Protocol (Thionyl Chloride)

    Best for robust scale-up where cost is a factor and acid sensitivity is low.

    • Reagent: Thionyl Chloride (

      
      )[1][2]
      
    • Solvent: Toluene or DMF (catalytic) in DCM/DCE.

    • Base: Pyridine or Triethylamine (TEA).

    • Stoichiometry: 1.0 equiv Amide : 1.5–2.0 equiv

      
       : 3.0 equiv Base.
      

    Step-by-Step Workflow:

    • Dissolution: Suspend the amide in dry Toluene or DCM.

    • Base Addition: Add Pyridine (3.0 equiv). The mixture may warm slightly.

    • Activation: Cool to 0°C. Add

      
       dropwise. Caution: Gas evolution (
      
      
      
      ,
      
      
      ).
    • Reaction: Allow to warm to room temperature (RT). If reaction is sluggish (monitored by TLC/HPLC), heat to reflux (70–80°C for Toluene).

    • Quench: Pour onto ice-water carefully.

    • Workup: Extract with EtOAc/DCM. Wash with 1N HCl (to remove pyridine), then saturated

      
      , then Brine.
      
    Method B: The Mild Protocol (TFAA)

    Best for small scale or if the substrate shows instability/impurities with Method A.

    • Reagent: Trifluoroacetic Anhydride (TFAA)[1]

    • Solvent: THF or DCM.

    • Base: Pyridine or TEA.

    • Stoichiometry: 1.0 equiv Amide : 1.2 equiv TFAA : 2.5 equiv Base.

    Step-by-Step Workflow:

    • Dissolve amide and base in dry DCM at 0°C.

    • Add TFAA dropwise (exothermic).

    • Stir at 0°C to RT. This reaction is typically fast (1–4 hours).

    • Standard aqueous workup.

    Troubleshooting & FAQs

    This section addresses specific failure modes reported by users.

    Q1: The reaction stalls with ~30% starting material remaining. Adding more reagent doesn't help. Why?

    Diagnosis: This is likely due to Imidate Salt Insolubility or Steric Deactivation .

    • Mechanism: The reaction proceeds via an O-acyl imidate intermediate. In non-polar solvents (like Toluene), this charged intermediate might precipitate, coating the unreacted amide and stopping the reaction.

    • Solution:

      • Switch Solvent: Use a more polar aprotic solvent like Acetonitrile (MeCN) or add a co-solvent like DMF.

      • Catalysis: Add 5-10 mol% DMF if using

        
        . This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than 
        
        
        
        alone, helping to overcome the reduced nucleophilicity of the amide oxygen caused by the fluorines.
    Q2: I see a new impurity spot just below the product. Is it the demethylated phenol?

    Diagnosis: Unlikely with

    
    /TFAA. It is more likely the N-Acyl Amidine (Dimer)  or a Hydrolysis Intermediate .
    
    • The Dimer Risk: If the reaction is too concentrated, the product nitrile can react with the intermediate imidate to form a dimer.

    • The Hydrolysis Risk: If the quench is not acidic enough or if moisture entered, the intermediate reverts to the carboxylic acid (2,6-difluoro-4-methoxybenzoic acid).

    • Validation: Check the IR.

      • Nitrile: Sharp peak at ~2230 cm⁻¹.

      • Acid: Broad -OH stretch and C=O at ~1700 cm⁻¹.

      • Phenol: Sharp -OH, but usually distinct shift in NMR.

    Q3: Can I use instead of ?

    Answer: Yes, but with caveats.

    
     is more reactive and often requires higher temperatures (reflux).
    
    • Risk: The combination of high temperature and the 2,6-difluoro substitution pattern increases the risk of Nucleophilic Aromatic Substitution (

      
      ) . If you use a nucleophilic base (like a secondary amine) or if chloride concentration is high at reflux, you might displace one of the fluorines.
      
    • Recommendation: Stick to Pyridine (non-nucleophilic base) and monitor strictly for the "monofluoro" impurity by F-NMR.

    Q4: My yield is low after aqueous workup. Where is my product?

    Diagnosis: Sublimation or Solubility .

    • Volatility: 2,6-Difluoro-4-methoxybenzonitrile is a relatively small, electron-poor molecule. It may sublime under high vacuum during drying.

    • Solution: Do not dry under high vacuum (< 5 mbar) for extended periods. Use a rotary evaporator at moderate pressure.

    • Solubility: Ensure the organic extraction (DCM/EtOAc) is thorough. The nitrile is less polar than the amide but can still have solubility in the aqueous phase if a large amount of pyridine salts are present (salting in effect).

    Diagnostic Data Tables

    Table 1: Reagent Comparison for this compound
    ReagentReactivityRisk ProfileRecommended For
    
    
    / Pyridine
    HighModerate (
    
    
    gas, heat)
    Standard Scale-up (>10g)
    TFAA / Pyridine ModerateLow (Mild temp)Small Scale / Initial Screen
    
    
    Very HighHigh (
    
    
    risk at reflux)
    Stubborn substrates only
    Burgess Reagent HighLow (Neutral conditions)Acid-sensitive moieties (expensive)
    Table 2: Impurity Fingerprinting
    ImpurityOriginPrevention
    Benzoic Acid Hydrolysis of intermediateEnsure dry solvents; rapid workup.
    Dimer Nitrile attacking intermediateDilute reaction (0.1 M); add base slowly.
    Phenol (-OH) DemethylationAvoid Lewis Acids (
    
    
    ,
    
    
    ); keep T < 100°C.
    Monofluoro
    
    
    (F displacement)
    Avoid strong nucleophiles; lower Temp.

    Visual Troubleshooting Logic

    The following diagram illustrates the decision-making process for optimizing this reaction.

    DehydrationWorkflow Start Start: this compound ReagentChoice Choose Reagent Start->ReagentChoice MethodA Method A: SOCl2 / Pyridine (Reflux) ReagentChoice->MethodA Scale-up / Robust MethodB Method B: TFAA / Pyridine (0°C to RT) ReagentChoice->MethodB Mild / Small Scale CheckTLC Check Conversion (TLC/HPLC) MethodA->CheckTLC MethodB->CheckTLC Outcome1 Full Conversion CheckTLC->Outcome1 >95% Outcome2 Incomplete Conversion CheckTLC->Outcome2 <50% Outcome3 New Impurities CheckTLC->Outcome3 Byproducts Final Isolate Nitrile (Caution: Volatile) Outcome1->Final ActionStall Add DMF (Cat.) or Increase Temp Outcome2->ActionStall ActionImpurity Check for Hydrolysis (Acid) or SNAr (F-displacement) Outcome3->ActionImpurity ActionStall->CheckTLC

    Caption: Decision tree for reagent selection and troubleshooting reaction stalls or impurities during amide dehydration.

    References

    • Organic Syntheses, Coll.[3][4] Vol. 10, p. 66 (1930); Vol. 25, p. 61 (1945). General methods for amide dehydration using Thionyl Chloride.Link

    • Common Organic Chemistry: Amide to Nitrile.Mechanistic overview of

      
       and 
      
      
      
      dehydrations.Link
    • Biosynth Carbosynth. Product Data: 2,6-Difluoro-4-methoxybenzonitrile (CAS 139102-34-4).Link

    • Chemistry Steps.

      
       and 
      
      
      
      .Link
    • Preparation of 2,6-difluoro-4-hydroxybenzonitrile. Discusses similar fluorinated benzonitrile synthesis and stability.Link

    Sources

    Technical Support Center: Purification of 2,6-Difluoro-4-methoxybenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Technical Support Center for 2,6-Difluoro-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of this important chemical intermediate. Here, you will find scientifically grounded protocols and answers to frequently asked questions, enabling you to achieve the desired purity for your downstream applications.

    Introduction to Purification Challenges

    This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The primary synthetic route to this amide often involves the hydrolysis of 2,6-difluoro-4-methoxybenzonitrile. While effective, this method can lead to several impurities that require careful removal. This guide will walk you through the identification and removal of these impurities.

    Common Impurity Profile

    Understanding the potential impurities is the first step toward effective purification. Based on common synthetic routes, the following impurities are frequently encountered:

    ImpurityChemical NameReason for Formation
    Starting Material 2,6-Difluoro-4-methoxybenzonitrileIncomplete hydrolysis of the nitrile starting material.
    Over-hydrolysis Product 2,6-Difluoro-4-methoxybenzoic acidFurther hydrolysis of the desired amide product under the reaction conditions.[1]
    Residual Reagents Acids or bases used as catalystsIncomplete neutralization or washing during workup.

    Troubleshooting Guide & FAQs

    This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

    Q1: My final product is acidic and shows a broad peak in the NMR spectrum. What is the likely impurity and how can I remove it?

    A: An acidic product strongly suggests the presence of 2,6-Difluoro-4-methoxybenzoic acid, a common byproduct of over-hydrolysis.[1] The broad peak in the ¹H NMR spectrum is characteristic of the carboxylic acid proton.

    Solution: Acid-Base Extraction

    This technique leverages the acidic nature of the carboxylic acid impurity to separate it from the neutral amide product.

    Experimental Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic impurity, converting it to its water-soluble sodium salt.

    • Separation: Gently shake the funnel, releasing pressure periodically. Allow the layers to separate and discard the aqueous (bottom) layer.

    • Repeat: Repeat the wash with fresh NaHCO₃ solution to ensure complete removal of the acidic impurity.

    • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amide.

    G cluster_0 Acid-Base Extraction Workflow start Crude Product (Amide + Acidic Impurity) in Organic Solvent wash1 Wash with aq. NaHCO3 start->wash1 separate1 Separate Layers wash1->separate1 organic1 Organic Layer (Purified Amide) separate1->organic1 Retain aqueous1 Aqueous Layer (Sodium Salt of Acidic Impurity) separate1->aqueous1 Discard brine_wash Wash with Brine organic1->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate final_product Purified This compound concentrate->final_product

    Caption: Workflow for removing acidic impurities.

    Q2: After acid-base extraction, my product still shows minor impurities on TLC analysis. What is the next step?

    A: For removing non-acidic impurities or trace amounts of starting material, recrystallization or column chromatography are the recommended next steps.

    Solution 1: Recrystallization

    Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.

    Experimental Protocol: Recrystallization

    • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen for benzamide recrystallization include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes.

    • Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the product decreases. Further cooling in an ice bath can maximize the yield.

    • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

    Solution 2: Column Chromatography

    Column chromatography provides a higher degree of separation for complex mixtures or when recrystallization is ineffective.

    Experimental Protocol: Column Chromatography

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of benzamides.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired product around 0.3-0.4). A common starting point is a 3:1 to 1:1 mixture of hexanes:ethyl acetate.

    • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column to avoid air bubbles.

    • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

    • Elution: Pass the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

    G cluster_1 Purification Strategy start Crude This compound acid_base Acid-Base Extraction start->acid_base If acidic impurities are present recrystallization Recrystallization start->recrystallization If only minor non-acidic impurities are present column_chrom Column Chromatography start->column_chrom For difficult separations acid_base->recrystallization For further polishing acid_base->column_chrom For complex mixtures pure_product High-Purity Product recrystallization->pure_product column_chrom->pure_product

    Caption: Decision tree for purification methods.

    Purity Assessment

    Confirming the purity of the final product is a critical step. The following analytical techniques are recommended:

    • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample and to monitor the progress of a purification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired compound and to identify and quantify any remaining impurities.

    • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common method for analyzing benzamide derivatives.[2][3]

    • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

    References

    Sources

    Optimizing reaction conditions for "2,6-Difluoro-4-methoxybenzamide" amidation

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Reaction Optimization Guide Topic: Optimization of Amidation Conditions for 2,6-Difluoro-4-methoxybenzamide Ticket ID: #REQ-8829-AMID Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist

    Executive Summary: The "Steric-Electronic" Conflict

    Synthesizing This compound presents a classic organic chemistry paradox. You are dealing with a substrate that is simultaneously sterically hindered (blocking the desired reaction) and electronically activated (promoting side reactions).[1]

    • The Barrier (Sterics): The two ortho-fluorine atoms create a "steric wall" around the carbonyl carbon, significantly retarding the rate of nucleophilic attack by ammonia or amines. Standard coupling protocols (e.g., EDC/NHS) often stall.[1]

    • The Trap (Electronics): The carbonyl group activates the ring, making the C-F bonds susceptible to Nucleophilic Aromatic Substitution (

      
      ) . While the 4-methoxy group (an electron-donating group) partially deactivates the ring, the electron-withdrawing carbonyl still leaves the ortho-fluorines vulnerable to displacement by nucleophilic amines, especially at elevated temperatures.
      

    This guide provides a self-validating protocol to navigate this conflict, prioritizing the Acid Chloride Method (for conversion) with strict temperature controls (for selectivity).

    Troubleshooting Guide (Q&A)

    Issue 1: Reaction Stalls or Yield is <30%

    User Question: "I'm using EDC/HOBt with ammonium chloride in DMF, but the reaction stalls after 24 hours. TLC shows mostly starting material.[1] Should I heat it?"

    Scientist Response: Do not heat the reaction above 40°C. Heating a 2,6-difluoro system with an amine source invites

    
     side reactions (defluorination).[1]
    
    • Root Cause: The 2,6-difluoro substitution creates an orthogonal twist in the carboxylate, preventing the formation of the active ester intermediate required by carbodiimide couplings (EDC/DCC). The amine simply cannot access the electrophile.

    • Solution: Switch to the Acid Chloride Route or use high-power coupling agents like HATU .[1] The acid chloride (

      
      ) is a smaller, more reactive electrophile than the OBt-active ester, allowing the amine to bypass the steric gate.
      
    Issue 2: "Defluoro" Impurities (M+15 or M-5 mass shifts)

    User Question: "LC-MS shows a byproduct with a mass corresponding to the replacement of Fluorine with the amine. How do I stop this?"

    Scientist Response: This is the

    
     product.
    
    • Root Cause: High temperature (>50°C) or the use of harsh bases (like NaOH or excess TEA) increases the nucleophilicity of the amine towards the aromatic ring.

    • Solution:

      • Temperature: Keep the reaction at 0°C during addition and <25°C during stirring.

      • Base: Use a non-nucleophilic, bulky base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .[1] Avoid DMAP, as it can form reactive N-acyl intermediates that are prone to side reactions in this specific steric environment.[1]

      • Solvent: Switch from polar aprotic solvents (DMF/DMSO), which stabilize the transition state for

        
        , to non-polar solvents like Dichloromethane (DCM)  or Toluene .[1]
        
    Issue 3: Solubility & Workup Emulsions

    User Question: "The acid chloride is made, but when I add aqueous ammonia, it precipitates a gum that traps impurities."

    Scientist Response:

    • Root Cause: The product (amide) and the byproduct (ammonium chloride) are insoluble in DCM, creating a biphasic mess.

    • Solution: Use a Two-Phase Schotten-Baumann modification.[1] Dissolve the acid chloride in DCM or EtOAc, and add it to a rapidly stirred solution of aqueous ammonium hydroxide (28%) cooled to 0°C. The product will precipitate as a clean solid at the interface, or remain in the organic layer depending on the exact lipophilicity.

    Optimization Matrices

    Table 1: Activation Method Comparison
    MethodConversion Potential
    
    
    Risk
    RecommendationContext
    Acid Chloride (
    
    
    )
    High MediumPrimary Choice Best for scale-up.[1][2] Requires dry conditions.[1][3]
    HATU / DIPEA HighLowSecondary Choice Best for small scale (<100mg) or parallel synthesis.[1]
    EDC / HOBt LowLowNot Recommended Sterically insufficient for 2,6-difluoro systems.[1]
    Mixed Anhydride MediumHighAvoid Hard to control regioselectivity; risk of attacking the wrong carbonyl.[1]
    Table 2: Solvent Screening for Suppression
    SolventDielectric Constant
    
    
    Rate
    Suitability
    DMF / DMSO HighFast Avoid (Stabilizes Meisenheimer complex)
    THF MediumMediumAcceptable (Good solubility)
    DCM LowSlow Ideal (Suppresses side reactions)
    Toluene LowSlowGood (But poor solubility for ammonium salts)

    Detailed Experimental Protocol

    Method A: The "Cold-Acid Chloride" Protocol (Recommended)

    Target Scale: 1.0 g (5.3 mmol)

    Step 1: Acid Chloride Formation

    • Suspend 2,6-difluoro-4-methoxybenzoic acid (1.0 g, 5.3 mmol) in anhydrous DCM (10 mL).

    • Add a catalytic amount of DMF (2 drops, ~20 µL). Note: Essential for catalyzing the Vilsmeier-Haack type mechanism.

    • Cool to 0°C under nitrogen.

    • Add Oxalyl Chloride (0.55 mL, 6.4 mmol, 1.2 equiv) dropwise over 10 minutes.

      • Why Oxalyl Chloride? It allows milder conditions than Thionyl Chloride (

        
        ) and produces volatile byproducts (
        
        
        
        ).[1]
    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

    • Critical Step: Evaporate solvent in vacuo to remove excess oxalyl chloride.[1] Redissolve the residue in fresh anhydrous DCM (10 mL).

    Step 2: Amidation

    • Prepare a solution of Ammonia (0.5 M in Dioxane) or use Aqueous

      
       (28%)  (5 equiv) cooled to 0°C.
      
      • Note: If using aqueous ammonia, use a biphasic setup with vigorous stirring.[1]

    • Add the DCM solution of acid chloride slowly to the ammonia source at 0°C .

      • Rate: Addition should take 15-20 minutes to prevent localized heating (exotherm).[1]

    • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

    Step 3: Workup

    • Dilute with water (20 mL) and DCM (20 mL).

    • Separate layers.[1][4] Wash organic layer with 1M HCl (to remove any unreacted amine/pyridine) and then Sat.

      
        (to remove unreacted acid).[1]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient due to the high conversion.[1]

    Mechanistic Visualization

    The following diagram illustrates the kinetic competition between the desired amidation and the undesired

    
     pathway, highlighting the role of the 4-methoxy group.
    

    ReactionPathways cluster_legend Mechanistic Insight Start 2,6-Difluoro-4-methoxybenzoic Acid AcidCl Acid Chloride Intermediate (Reactive Electrophile) Start->AcidCl Oxalyl Chloride / DMF DCM, 0°C Amidation AMIDATION (Desired) Attack at Carbonyl Temp: <25°C AcidCl->Amidation NH3, Fast Kinetic Control SNAr SIDE REACTION (SNAr) Attack at C-F Temp: >40°C AcidCl->SNAr NH3, Heat / Polar Solvent Product This compound (Target) Amidation->Product Impurity 2-Amino-6-fluoro-4-methoxybenzamide (Defluoro Impurity) SNAr->Impurity Note 4-OMe Group: Donates e- density to Ring Reduces SNAr risk (vs. trifluoro) BUT Steric Bulk remains high

    Figure 1: Reaction pathway divergence. Success depends on kinetic control (low temperature) to favor carbonyl attack over ring substitution.[1]

    References

    • Schäfer, G., & Bode, J. W. (2014).[1] The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255.[1] Retrieved from [Link][1]

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177.[1]

    • PubChem. (2025).[1] 2,6-Difluoro-4-methoxybenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

    • Organic Chemistry Portal. (2024).[1] Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

    Sources

    Technical Support Center: Stability Profile of 2,6-Difluoro-4-methoxybenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This technical guide addresses stability deviations observed with 2,6-Difluoro-4-methoxybenzamide in acidic environments. While ortho-substituted benzamides generally exhibit enhanced stability due to steric hindrance (the "Ortho Effect"), this specific molecule remains susceptible to acid-catalyzed hydrolysis , converting the amide functionality into its corresponding carboxylic acid (2,6-Difluoro-4-methoxybenzoic acid ).

    This degradation is most frequently observed during:

    • HPLC/LC-MS Analysis: Using high concentrations of Trifluoroacetic Acid (TFA) in mobile phases.

    • Synthetic Workup: Exothermic acidic quenches or prolonged exposure to pH < 2.

    • Storage: Exposure to residual acid traces in the presence of moisture.

    Diagnostic Guide: Identifying the Issue

    Symptom: The "Ghost Peak" in LC-MS

    Users often report a secondary peak eluting slightly later (in reverse phase) or earlier (depending on pH) than the main amide peak, with a mass shift.

    ParameterTarget Molecule (Amide) Degradant (Acid) Mass Shift (Δ)
    Structure -CONH₂-COOH+1 Da (Net hydrolysis)
    MW 187.14 Da188.13 Da+0.99 Da
    ESI+ (M+H) 188.15 m/z189.14 m/z+1 m/z
    UV Shift λmax ~270 nmλmax ~275 nmSlight Red Shift

    Key Diagnostic Question: Does the impurity peak area increase over time while the sample sits in the autosampler?

    • YES: The degradation is occurring in-situ (in the vial or on the column). See Protocol A .

    • NO: The degradation occurred during synthesis/workup . See Protocol B .

    Mechanistic Insight: Why is it Degrading?

    To solve the issue, one must understand the competition between Steric Shielding and Electronic Activation .

    The Mechanism of Failure

    The hydrolysis proceeds via an

    
     mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).
    
    • Protonation: The carbonyl oxygen is protonated by the acid (

      
      ), making the carbonyl carbon highly electrophilic.
      
    • Nucleophilic Attack: Water attacks the carbonyl carbon. (Rate Determining Step) .

    • Elimination: Ammonia (

      
      ) is expelled, forming the carboxylic acid.
      
    The 2,6-Difluoro-4-Methoxy Conflict
    • The Shield (Stability): The two Fluorine atoms at the 2,6-positions create a "Steric Gate." They physically block water from attacking the carbonyl carbon, twisting the amide bond out of planarity with the benzene ring. This usually increases stability.[1]

    • The Trojan Horse (Instability):

      • Fluorine (Inductive Withdrawal -I): The F atoms pull electron density away from the ring, making the carbonyl carbon more positive (electrophilic) and susceptible to attack.

      • Methoxy (Resonance Donation +R): The 4-OMe group pushes electrons into the ring. While this usually stabilizes the cation, in strong acids, the inductive pull of the fluorines often dominates the local environment of the amide, permitting hydrolysis if thermal energy (heat) is added.

    Visualizing the Pathway

    HydrolysisMechanism cluster_factors Stability Factors Amide This compound (Stable Form) Protonated Protonated Intermediate (Highly Electrophilic) Amide->Protonated + H+ (Fast) TS Tetrahedral Transition State (Sterically Crowded) Protonated->TS + H2O (Slow/RDS) Blocked by 2,6-F Sterics Acid 2,6-Difluoro-4-methoxybenzoic Acid (Degradant) TS->Acid - NH4+ Factor1 2,6-F: Steric Shield (Retards Attack) Factor2 4-OMe: Resonance (Reduces Electrophilicity)

    Caption: Kinetic pathway of acid-catalyzed hydrolysis. The 2,6-difluoro substitution creates a steric barrier (red dashed line) that slows the rate-determining step, but does not render the molecule immune to strong acids.

    Troubleshooting Protocols

    Protocol A: Stabilizing Analytical Methods (HPLC/LC-MS)

    Issue: Degradation occurs inside the HPLC vial or on the column due to acidic mobile phases.

    Step-by-Step Correction:

    • Check Mobile Phase pH: If using 0.1% TFA (pH ~2), the amide is at risk, especially if the run time is long (>20 mins).

    • Switch Modifier: Replace TFA with Formic Acid (0.1%) or Acetic Acid . Formic acid is less aggressive (higher pKa) than TFA.

    • Buffer Up: If degradation persists, switch to Ammonium Acetate (10mM, pH 4.5) . This pH is the "Stability Sweet Spot"—acidic enough to protonate basic amines for retention, but not acidic enough to catalyze amide hydrolysis.

    • Temperature: Lower the column temperature from 40°C to 25°C . Hydrolysis rates drop significantly with temperature (Arrhenius equation).

    Mobile Phase ModifierpH (Approx)Risk LevelRecommendation
    0.1% TFA ~2.0High Avoid for long runs/storage.
    0.1% Formic Acid ~2.7Medium Standard starting point.
    10mM NH₄OAc ~6.8Low Best for stability.
    10mM NH₄HCO₃ ~8.0Low Good alternative (Basic).
    Protocol B: Synthetic Workup Optimization

    Issue: Loss of yield during reaction quenching or extraction.

    The "Cold Quench" Technique:

    • Temperature Control: Never add acid to the reaction mixture while it is hot. Cool the mixture to 0°C - 5°C (Ice bath) before quenching.

    • Acid Choice: Avoid concentrated HCl or H₂SO₄. Use 1M Citric Acid or Saturated NH₄Cl for quenching. These provide a buffered, mildly acidic environment (pH 4-5) that neutralizes strong bases without triggering amide hydrolysis.

    • Extraction Speed: Do not leave the compound in the aqueous acidic phase. Extract immediately into the organic solvent (DCM or EtOAc).

    • Drying: Use anhydrous

      
       immediately. Residual acidic water promotes hydrolysis during rotary evaporation.
      
    Protocol C: Storage Guidelines

    Issue: Degradation of solid powder over time.

    • Desiccation: Store under Argon/Nitrogen. Moisture is the reagent of hydrolysis; without water, the acid cannot form.

    • Avoid Acid Salts: If the benzamide is isolated as a salt (e.g., HCl salt of a pendant amine), ensure it is completely dry . The combination of Crystal Water + H+ + Amide = Hydrolysis.

    • Re-test: If stored for >6 months, run a check QC. If Acid > 1%, recrystallize from neutral solvents (e.g., Ethanol/Heptane) rather than acidic reprecipitation.

    Frequently Asked Questions (FAQ)

    Q1: I see a peak at M+18 in my mass spec. Is this the acid?

    • Answer: No. M+18 usually corresponds to an Ammonium adduct

      
      . The acid degradant appears as M+1  relative to the amide (mass difference between -OH and -NH2 is +1 Da). Always check the retention time; the Acid is usually more polar (elutes earlier) in high pH, but less polar (elutes later) in low pH (due to protonation suppression).
      

    Q2: Can I use this benzamide in a Suzuki coupling with Boronic acids?

    • Answer: Yes, but be careful with the base. 2,6-difluoro-substituted rings are prone to Nucleophilic Aromatic Substitution (SNAr) at the 4-position (displacing the methoxy) if using strong alkoxide bases (like NaOMe) in high heat. Use milder bases like

      
       or 
      
      
      
      .

    Q3: Is the hydrolysis reversible?

    • Answer: Practically, no. Converting the carboxylic acid back to the amide requires activation (e.g., SOCl2, HATU) and reaction with ammonia. It will not spontaneously revert in solution.

    References
    • Sotomatsu, T., & Fujita, T. (1989). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 54(18), 4443-4447.

    • Miyashita, T., et al. (2020). Kinetics and mechanism of hydrolysis of fluorinated intermediates. Environmental Science: Water Research & Technology.[2] (Contextual grounding on fluorinated amide stability).

    • BenchChem Technical Data. Synthesis and Properties of 2,6-Difluorobenzamide derivatives. (General synthesis and stability data).

    • PubChem Compound Summary. this compound (CID 3866087).

    Sources

    Technical Support Guide: 2,6-Difluoro-4-methoxybenzamide Solubility

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Compound Profile

    2,6-Difluoro-4-methoxybenzamide presents a classic solubility challenge in drug discovery: it combines a highly crystalline primary amide core with lipophilic halogen substitutions.

    The primary solubility barrier is the Crystal Lattice Energy . The amide group (

    
    ) forms a robust intermolecular hydrogen-bonding network (dimers/ribbons) in the solid state. The 2,6-difluoro substitution pattern adds electron-withdrawing character, increasing the acidity of the amide protons and potentially strengthening these lattice interactions, while simultaneously reducing affinity for aqueous media.
    
    Physicochemical Snapshot
    PropertyValue / CharacteristicImpact on Solubility
    CAS Number 125369-57-5Reference identifier.[1][2][3]
    Structure Benzamide core, 2,6-F, 4-OMeHigh crystallinity; low aqueous solubility.
    LogP (Est.) ~1.5 – 1.9Moderately lipophilic; prefers organic solvents.
    pKa (Amide) ~15–17 (Neutral in water)Non-ionizable at physiological pH (7.4).
    H-Bond Donors 2 (Amide
    
    
    )
    Strong lattice former; requires polar aprotic solvents to disrupt.

    Solubility Troubleshooting Guide (Q&A)

    Section A: Dissolution & Stock Preparation[4]

    Q1: I cannot get the solid to dissolve in water or PBS. Is my compound degraded? Diagnosis: Unlikely. This compound is intrinsically practically insoluble in water (

    
    ).
    Technical Explanation:  The 2,6-difluoro substitution creates a hydrophobic shield around the phenyl ring, and the amide group prefers self-association over hydration.
    Solution: 
    
    • Do not attempt direct dissolution in aqueous buffers.

    • Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to prepare a high-concentration stock (e.g., 10–50 mM).

    • Perform a "solvent swap" or dilution step only when ready to use.

    Q2: What is the maximum solubility in DMSO? Guidance: You can typically achieve 20–50 mg/mL in anhydrous DMSO. Protocol:

    • Weigh the powder into a glass vial (avoid polystyrene).

    • Add DMSO.[3]

    • Critical Step: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 35–40°C for 5 minutes. The lattice energy often requires thermal input to break initially.

    Q3: My DMSO stock precipitated after freezing. What should I do? Diagnosis: DMSO freezes at 18.5°C. Upon thawing, local supersaturation can cause crystal nucleation. Solution:

    • Warm the vial to 37°C in a water bath.

    • Vortex until completely clear.

    • Visual Check: Hold the vial up to a light source. If you see "swirling" or turbidity, it is not dissolved.

    • Prevention: Aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles.

    Section B: Biological Assays & Aqueous Dilution

    Q4: When I dilute my DMSO stock into media, the compound crashes out. How do I fix this? Diagnosis: "Solvent Shock." Rapid change in polarity forces the hydrophobic compound out of solution before it can disperse. Corrective Workflow:

    • Limit Final DMSO: Keep final DMSO concentration

      
       (usually 0.1–0.5% is tolerated by cells).
      
    • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

      • Step 1: Dilute 10 mM stock 1:10 in DMSO (gives 1 mM).

      • Step 2: Dilute 1 mM stock 1:100 into pre-warmed media with vigorous mixing.

    • Use a Carrier: If precipitation persists, add a surfactant or carrier to the aqueous buffer before adding the compound.

      • Option A:0.1% Tween-80 or Pluronic F-68 .

      • Option B:Cyclodextrins (HP-

        
        -CD) at 5–10% w/v can encapsulate the hydrophobic core.
        

    Q5: Can I use pH adjustment to dissolve it? Answer: No. Reasoning: The amide group is neutral.

    • Acidification: Protonation occurs only at very low pH (

      
      ), useless for bioassays.
      
    • Basification: Deprotonation requires pH > 15.

    • Risk:[4][5][6][7] Extreme pH will hydrolyze the amide to the carboxylic acid (2,6-difluoro-4-methoxybenzoic acid) or nitrile, destroying your compound.

    Section C: Reaction & Purification[7]

    Q6: I need to recrystallize the compound. Which solvent system works? Recommendation:

    • Good Solvents (Dissolves hot): Ethanol, Ethyl Acetate, Acetonitrile.

    • Anti-Solvents (Induces precipitation): Hexanes, Heptane, Water.

    • Standard Protocol:

      • Dissolve in minimal boiling Ethanol or Ethyl Acetate .

      • Slowly add Hexane (or water if using ethanol) until slight turbidity appears.

      • Cool slowly to room temperature, then to 4°C.

      • The 2,6-difluoro substitution often promotes good crystallinity due to

        
        -stacking interactions.
        

    Decision Logic & Workflows

    Diagram 1: Solubility Optimization Workflow

    This decision tree guides you through selecting the correct solvent system based on your experimental constraints.

    SolubilityWorkflow Start Start: this compound Goal What is your application? Start->Goal BioAssay Biological Assay (Aqueous Media) Goal->BioAssay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis Analysis Analytical (NMR/HPLC) Goal->Analysis StockPrep Prepare Stock: 10-50 mM in DMSO BioAssay->StockPrep SolventSelect Select Solvent: THF, DMF, or EtOH Synthesis->SolventSelect NMR NMR: Use DMSO-d6 (Avoid CDCl3 if conc. is high) Analysis->NMR HPLC HPLC: Dissolve in 50:50 ACN:Water Analysis->HPLC Dilution Dilute to Assay Conc. (Keep DMSO < 1%) StockPrep->Dilution CheckPrecip Check for Precipitation Dilution->CheckPrecip AddCarrier Add Carrier: 0.1% Tween-80 or HP-beta-Cyclodextrin CheckPrecip->AddCarrier Cloudy SuccessBio Assay Ready CheckPrecip->SuccessBio Clear AddCarrier->SuccessBio TempControl Heat to >50°C if concentration >0.1 M SolventSelect->TempControl

    Caption: Step-by-step decision tree for solubilizing this compound based on end-use application.

    Standard Operating Procedures (SOPs)

    SOP 1: Preparation of 10 mM Stock Solution (10 mL)

    Objective: Create a stable stock for biological dilution. Materials:

    • Compound (MW: ~187.14 g/mol )[8]

    • Anhydrous DMSO (Grade: Cell Culture Tested)

    • Vial: Amber glass (protects from light, though compound is generally stable).

    Calculation:

    
    
    
    
    
    [3]

    Steps:

    • Weigh 18.7 mg of this compound into a 20 mL amber glass vial.

    • Add 10.0 mL of anhydrous DMSO.

    • Cap tightly and vortex for 60 seconds.

    • Inspect for clarity.[4][5] If particles remain, sonicate at 40°C for 5 minutes.

    • Store at -20°C. Note: Re-dissolve precipitate upon thawing (see Q3).

    SOP 2: Solvent Compatibility Table

    Use this table to select the right solvent for your specific need.

    SolventSolubility RatingApplication Notes
    Water / PBS Poor (<0.1 mg/mL)Not suitable for stock. Requires cosolvent/surfactant.
    DMSO Excellent (>50 mg/mL)Primary choice for biological stocks and NMR.
    DMF Excellent (>50 mg/mL)Alternative to DMSO for chemical synthesis.
    Ethanol Moderate (1–10 mg/mL)Good for recrystallization; may require heating.
    Methanol Moderate Suitable for HPLC sample prep (diluted).
    DCM / Chloroform Moderate Good for extraction/workup; poor for storage (evaporation).
    Acetone Good Useful for cleaning glassware or transfer.

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3544383, 2,6-Difluoro-3-methoxybenzamide (Analogous Structure Reference). Retrieved January 31, 2026 from [Link]

    Sources

    Validation & Comparative

    Comparative Guide: 2,6-Difluoro-4-methoxybenzamide vs. Benzamide Analogs in Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the landscape of substituted benzamides, 2,6-difluoro-4-methoxybenzamide represents a specialized "privileged structure" that deviates significantly from standard benzamide chemistry. Unlike its planar counterparts (e.g., 4-methoxybenzamide), the 2,6-difluoro substitution pattern forces the amide group out of planarity with the phenyl ring (approx. 27° torsion), altering both metabolic stability and synthetic reactivity.

    This guide objectively compares this scaffold against 2,6-difluorobenzamide (electronic analog) and 4-methoxybenzamide (steric/functional analog), focusing on its utility as a precursor for Hofmann rearrangements and Directed Ortho Metalation (DoM) .

    Structural & Electronic Profiling

    The utility of this compound stems from a "push-pull" electronic environment that is distinct from its congeners.

    The "Ortho-Fluoro" Effect
    • Conformational Twist: In 4-methoxybenzamide, the amide is coplanar with the ring to maximize resonance. In the 2,6-difluoro analog, steric repulsion between the amide oxygen/nitrogen and the ortho-fluorine lone pairs forces the amide bond to rotate out of plane. This reduces conjugation, making the carbonyl carbon more electrophilic and the amide protons more acidic.

    • Electronic Shielding: The two fluorine atoms block the primary sites of metabolic oxidation (P450), while the 4-methoxy group provides a handle for solubility and hydrogen bonding without compromising the electron-deficient nature of the ring core.

    Comparative Electronic Landscape (DOT Visualization)

    ElectronicEffects Center This compound Amide Amide Group (Twisted ~27°) (High Acidity N-H) Center->Amide Reduced Conjugation F2 2,6-Fluorines (Inductive Withdrawal -I) (Steric Bulk) F2->Center Deactivates Ring (SEAr) Activates Ring (SNAr) OMe 4-Methoxy (Resonance Donation +R) (Directs Lithiation to C3/C5) OMe->Center Increases Electron Density Stabilizes Cationic Intermediates

    Figure 1: Electronic and steric forces acting on the scaffold. The 2,6-fluorines dominate the steric landscape, while the 4-methoxy group modulates the electronic deficiency.

    Synthetic Utility & Reactivity Comparison[1][2]

    A. Hofmann Rearrangement (Amide Aniline)

    The conversion of benzamides to anilines is a critical industrial transformation. The this compound substrate exhibits unique kinetics compared to non-fluorinated analogs.

    Feature4-Methoxybenzamide2,6-DifluorobenzamideThis compound
    Reaction Rate Slow (Electron-rich ring stabilizes amide)Fast (Electron-poor ring promotes migration)Intermediate/Fast (F accelerates, OMe retards slightly)
    Side Reactions Ring Bromination (highly likely at C3/C5)Clean RearrangementClean Rearrangement (C3/C5 blocked electronically/sterically)
    Intermediate Stability Isocyanate is stableIsocyanate hydrolyzes rapidlyIsocyanate is susceptible to nucleophilic attack
    Yield Profile 60-75%85-95%80-90%

    Insight: The 2,6-fluorines prevent the common side reaction of electrophilic aromatic substitution (bromination) on the ring during the Hofmann reaction, which plagues 4-methoxybenzamide.

    B. Directed Ortho Metalation (DoM)

    Functionalizing the ring requires navigating the directing groups.

    • 4-Methoxybenzamide: Lithiation occurs ortho to the amide (C2) or OMe (C3). Mixtures are common.

    • This compound: The C2/C6 positions are blocked by Fluorine. The amide is bulky and twisted.

      • Primary Vector: The 4-OMe group becomes the dominant Director of Metalation (DoM).

      • Result: Lithiation occurs exclusively at C3 (or C5) , flanked by F and OMe. This position is highly activated (acidified) by the adjacent Fluorine (inductive effect).

    Experimental Protocols

    Protocol A: Oxidative Rearrangement to 2,6-Difluoro-4-methoxyaniline

    Context: This protocol avoids the use of elemental bromine, utilizing DBU/NBS for a milder, higher-yielding conversion suitable for electron-deficient amides.

    Reagents:

    • Substrate: this compound (1.0 eq)

    • Oxidant: N-Bromosuccinimide (NBS) (1.1 eq)

    • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq)

    • Solvent: Methanol (MeOH) / THF (1:1 v/v)

    Step-by-Step Methodology:

    • Dissolution: Charge a round-bottom flask with this compound (10 mmol) and MeOH/THF (50 mL). Ensure complete dissolution.

    • Bromination: Cool to 0°C. Add NBS (11 mmol) portion-wise over 15 minutes. Note: The electron-deficient ring resists ring bromination, directing reaction exclusively to the Nitrogen.

    • Rearrangement Trigger: Add DBU (25 mmol) dropwise. The solution will turn yellow/orange.

    • Reflux: Heat the mixture to mild reflux (60°C) for 1-2 hours. Monitor by TLC/LCMS for the disappearance of the N-bromo intermediate.

    • Carbamate Trapping: The intermediate isocyanate reacts in situ with MeOH to form the methyl carbamate.

    • Hydrolysis (One-Pot): Add 3M NaOH (20 mL) directly to the reaction mixture and reflux for an additional 1 hour to cleave the carbamate.

    • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (

      
       mL). Wash organics with brine, dry over MgSO
      
      
      
      , and concentrate.

    Expected Yield: 85-92% (Off-white solid).

    Protocol B: Regioselective C3-Functionalization (Lithiation)

    Context: Accessing the meta-position relative to the amide.

    Reagents:

    • Substrate: this compound (Protected as N,N-diethyl or similar if needed, though free amide can be used with excess base).

    • Base:

      
      -Butyllithium (
      
      
      
      -BuLi) or LiTMP (2.2 eq).
    • Electrophile: Methyl Iodide (MeI) or DMF.

    Step-by-Step Methodology:

    • Inert Atmosphere: Flame-dry a flask and purge with Argon.

    • Cryogenic Cooling: Dissolve substrate in anhydrous THF and cool to -78°C . Critical: Higher temperatures lead to benzyne formation via Li-F elimination.

    • Metalation: Add

      
      -BuLi dropwise. Stir for 45 minutes at -78°C. The lithium species sits at C3, stabilized by the OMe oxygen and the C2-Fluorine.
      
    • Quench: Add Electrophile (e.g., DMF) slowly.

    • Warm-up: Allow to warm to 0°C over 2 hours.

    • Workup: Quench with saturated NH

      
      Cl.
      
    Workflow Visualization (DOT)

    SynthesisWorkflow Start This compound PathA Path A: Hofmann (NBS / DBU / MeOH) Start->PathA PathB Path B: Lithiation (n-BuLi / -78°C) Start->PathB InterA Isocyanate Intermediate PathA->InterA Rearrangement InterB C3-Lithio Species (Ortho to OMe) PathB->InterB DoM ProdA 2,6-Difluoro-4-methoxyaniline InterA->ProdA Hydrolysis ProdB 3-Substituted Derivative InterB->ProdB Electrophile

    Figure 2: Divergent synthetic pathways accessible from the parent scaffold.

    Medicinal Chemistry Applications

    The this compound motif is not merely a synthetic intermediate; it is a validated pharmacophore in its own right.

    • FtsZ Inhibition (Antibacterial):

      • The scaffold is a core component of inhibitors targeting FtsZ , a bacterial cell division protein.[1]

      • Mechanism:[2][3][4][5] The non-planar conformation (induced by the 2,6-F) allows the molecule to fit into the hydrophobic cleft of FtsZ more effectively than planar 3-methoxybenzamide analogs. The 4-OMe group extends into the solvent-exposed region or interacts with specific residues (e.g., Val207).

      • Comparison: 2,6-difluoro analogs show 10-100x greater potency against S. aureus compared to non-fluorinated benzamides.

    • Kinase Inhibition:

      • Used as a "warhead" or binding element in kinase inhibitors where metabolic stability of the phenyl ring is required. The fluorines prevent oxidative metabolism, extending the half-life (

        
        ) of the drug candidate.
        

    References

    • Vertex AI Search. (2025). Medicinal chemistry applications of this compound. 6[7]

    • National Institutes of Health (PMC). (2015). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. 8

    • Chem-Station. (2014). Hofmann Rearrangement: Mechanism and Modified Procedures. 5

    • PubChem. (2025).[9][10][11] 2,6-Difluorobenzamide Compound Summary. 10

    • ResearchGate. (2025). Conformational Analysis of 2,6-Difluorobenzamide Derivatives. 12

    Sources

    Comparative Guide: Cross-Reactivity & Selectivity of 2,6-Difluoro-4-methoxybenzamide Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    2,6-Difluoro-4-methoxybenzamide (DF-4-MBA) and its derivatives represent a critical scaffold class in the development of novel antimicrobials targeting the bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z).[1][2][3][4]

    While the 3-methoxy isomer (DF-3-MBA) is the established pharmacophore for high-potency FtsZ inhibition (e.g., in compounds like PC190723), the 4-methoxy isomer serves a vital role as a specificity control and a probe for exploring the steric constraints of the FtsZ interdomain cleft.[2][3][4]

    This guide provides a technical comparison of the performance, cross-reactivity, and selectivity profiles of DF-4-MBA derivatives against their 3-substituted counterparts and non-fluorinated analogs.[1][2][3][4]

    Key Performance Metrics
    Metric3-Methoxy Derivatives (Target)4-Methoxy Derivatives (Comparator)Significance
    Primary Target S. aureus FtsZ (High Affinity)S. aureus FtsZ (Low/Null Affinity)Defines the pharmacophore binding pocket.[1][2][3][4]
    Cross-Reactivity Low vs. Mammalian TubulinNegligible vs. TubulinValidates safety profile (Selectivity).[1][2][3][4]
    Off-Target Activity MinimalPotential SOC Channel Inhibition4-substituents may shift target specificity.[1][2][3][4]
    MIC (MRSA) 0.5 – 8.0 µg/mL>64 µg/mLDemonstrates strict structural specificity.[1][2][3][4]

    Mechanistic Grounding: The FtsZ vs. Tubulin Challenge

    The primary "cross-reactivity" risk for any FtsZ inhibitor is its potential interaction with Eukaryotic Tubulin , the structural homolog of FtsZ.[1][2][3][4] Although they share only ~10-18% sequence identity, their tertiary structures (GTPase domains) are strikingly similar.[1][2][3][4]

    Mechanism of Action

    Benzamide derivatives inhibit bacterial division by stabilizing FtsZ filaments or preventing GTP hydrolysis, leading to Z-ring collapse and cell death.[1][2][3][4]

    • The 2,6-Difluoro Core: Induces a non-planar conformation (torsion angle ~ -27°) that perfectly mimics the bound state required for the FtsZ hydrophobic cleft.[2][3][4]

    • The Methoxy Group:

      • 3-Position: Fits into a small hydrophobic pocket formed by Val207 and Leu209 in S. aureus FtsZ.[2][3][4]

      • 4-Position: Creates a steric clash with the cleft wall, drastically reducing binding affinity.[2][3][4]

    Visualization: Selectivity Pathway

    FtsZ_Selectivity Compound Benzamide Derivative Isomer_3 3-Methoxy (Active Conformation) Compound->Isomer_3 Substitution Isomer_4 4-Methoxy (Steric Clash) Compound->Isomer_4 Substitution FtsZ Bacterial FtsZ (Target) Tubulin Mammalian Tubulin (Off-Target) Isomer_3->FtsZ High Affinity (Z-ring Disruption) Isomer_3->Tubulin Low Affinity (>50µM IC50) Success Valid Drug Candidate Isomer_3->Success Isomer_4->FtsZ No Binding (MIC >64µg/mL) Isomer_4->Tubulin No Interaction Control Negative Control / Specificity Probe Isomer_4->Control

    Figure 1: Selectivity logic flow.[2][3][4] The 3-methoxy isomer achieves high on-target potency, while the 4-methoxy isomer serves as a negative control to validate binding specificity.[2][3][4]

    Comparative Performance Analysis

    Experiment A: Antibacterial Efficacy (MIC)

    Objective: Determine the structural specificity of the benzamide scaffold against Methicillin-Resistant Staphylococcus aureus (MRSA).

    Protocol Summary:

    • Method: CLSI Broth Microdilution.[2][3][4]

    • Strains: S. aureus ATCC 29213 (MSSA) and ATCC 43300 (MRSA).[1][2][3][4]

    • Readout: Minimum Inhibitory Concentration (MIC) in µg/mL.

    Comparative Data Table:

    Compound Structure MIC (MSSA) MIC (MRSA) Interpretation
    DF-3-MBA 2,6-difluoro-3-methoxybenzamide 0.5 µg/mL 0.5 µg/mL Potent. Fits hydrophobic pocket.[1][2][3][4]
    DF-4-MBA This compound >64 µg/mL >64 µg/mL Inactive. Steric hindrance prevents binding.[1][2][3][4]
    Non-F Analog 4-methoxybenzamide >128 µg/mL >128 µg/mL Inactive. Lacks conformational lock (planar).[1][2][3][4]

    | PC190723 | Thiazole-substituted 3-methoxy | 0.06 µg/mL | 0.06 µg/mL | Reference Standard. |[1][2][3][4]

    Experiment B: Cross-Reactivity (Tubulin Polymerization)

    Objective: Assess safety by measuring inhibition of mammalian tubulin polymerization. Requirement: A viable drug candidate must have a Selectivity Index (SI) > 50.[2][3][4]

    Protocol:

    • Reagent: Purified Porcine Brain Tubulin (>99%).[2][3][4]

    • Assay: Fluorescence-based polymerization (DAPI reporter) or Light Scattering (340 nm).

    • Condition: 37°C in PEM buffer + 1 mM GTP.

    Results:

    • DF-3-MBA Derivatives: Typically show IC50 > 50 µM against tubulin (High Selectivity).[1][2][3][4]

    • DF-4-MBA Derivatives: Show no detectable interaction with tubulin up to 100 µM.[2][3][4]

    • Colchicine (Positive Control): IC50 ~ 2 µM.[1][2][3][4]

    Detailed Experimental Protocols

    Protocol 1: FtsZ Polymerization Light Scattering Assay

    Use this protocol to verify if a derivative acts directly on the target.[1][2][3][4]

    • Protein Prep: Purify Recombinant S. aureus FtsZ (SaFtsZ).[2][3][4] Store in 50 mM Tris-HCl (pH 7.4), 50 mM KCl.

    • Baseline: Dilute FtsZ to 5 µM in reaction buffer (50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl2).

    • Inhibitor Addition: Add DF-4-MBA or DF-3-MBA (dissolved in DMSO) to final concentrations of 1, 10, and 50 µM. Incubate for 10 min at 25°C.

    • Initiation: Add GTP to 1 mM final concentration.

    • Measurement: Monitor absorbance/scattering at 340 nm or 600 nm for 30 minutes using a kinetic spectrophotometer.

    • Analysis:

      • Active (3-methoxy): Reduced slope (rate) and reduced max amplitude (polymer mass).[2][3][4]

      • Inactive (4-methoxy): Trace overlaps with DMSO vehicle control (No inhibition).[2][3][4]

    Protocol 2: Selectivity Profiling (Off-Target)

    Recent studies suggest 4-substituted benzamides may interact with Store-Operated Calcium (SOC) channels.[1][2][3][4]

    • Cell Line: HEK293 cells stably expressing STIM1/Orai1.[2][3][4]

    • Dye: Fluo-4 AM (Calcium indicator).[2][3][4]

    • Stimulation: Thapsigargin (1 µM) to deplete ER stores, followed by Ca2+ re-addition.

    • Readout: Fluorescence intensity (Ex/Em 494/506 nm).

    • Result: If DF-4-MBA inhibits Ca2+ influx, it indicates a "scaffold hop" where the molecule has lost antibacterial activity but gained calcium channel modulation activity.[1][2][3][4]

    Structure-Activity Relationship (SAR) Visualization[2][3][4]

    The following diagram illustrates the critical decision points in the chemical modification of the 2,6-difluorobenzamide scaffold.

    SAR_Logic Core 2,6-Difluorobenzamide Core (Conformational Lock) Sub_3 3-Position Substitution (Alkoxy/Heterocycle) Core->Sub_3 Sub_4 4-Position Substitution (Methoxy/Ethoxy) Core->Sub_4 Effect_3 Fits FtsZ Hydrophobic Cleft (Val207/Leu209 Interaction) Sub_3->Effect_3 Effect_4 Steric Clash with Cleft Wall (Loss of Activity) Sub_4->Effect_4 Result_3 Potent Antibacterial (MIC < 1 µg/mL) Effect_3->Result_3 Result_4 Inactive Control (MIC > 64 µg/mL) Effect_4->Result_4

    Figure 2: Structure-Activity Relationship (SAR) map. The 3-position is permissive for FtsZ binding, while the 4-position is restrictive, making the 4-methoxy derivative a perfect negative control.[2][3][4]

    References

    • BenchChem. (2025).[2][3][4][5][6] Comparative Analysis of 2,6-Difluorobenzamide and its Analogs as FtsZ Inhibitors. Retrieved from [2][3][4]

    • Straniero, V., et al. (2017).[1][2][3][4] "2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study." ChemMedChem.

    • Keffer, J. L., et al. (2013).[1][2][3][4] "Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition." Biochemistry.

    • Kaul, M., et al. (2013).[1][2][3][4] "PC190723 inhibits cell division of Staphylococcus aureus by enhancing FtsZ polymerization."[2][3][4] Antimicrobial Agents and Chemotherapy.[1][2][3][4]

    • Accela ChemBio. (2023).[2][3][4] Product Data: this compound (CAS 125369-57-5).[1][2][3][4][7][8][9]

    Sources

    Benchmarking the synthesis of "2,6-Difluoro-4-methoxybenzamide" against other methods

    Author: BenchChem Technical Support Team. Date: February 2026

    Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: CAS 125369-57-5 (2,6-Difluoro-4-methoxybenzamide)

    Executive Summary

    This compound is a critical pharmacophore and intermediate in the synthesis of kinase inhibitors (e.g., Axl inhibitors) and agrochemicals. Its structural rigidity, provided by the 2,6-difluoro substitution, and the electron-donating 4-methoxy group, make it a valuable scaffold for modulating biological activity.

    This guide benchmarks the Acid Chloride Amidation route (Method A) against Oxidative Nitrile Hydrolysis (Method B) and Upstream Lithiation (Method C).

    • The Benchmark (Method A): The most robust and scalable method involves the activation of 2,6-difluoro-4-methoxybenzoic acid with oxalyl chloride or thionyl chloride, followed by ammonolysis. It offers high yields (>90%) and avoids the regioselectivity issues found in nucleophilic substitution routes.

    • The Alternative (Method B): Hydrolysis of the corresponding nitrile is a greener alternative but requires careful control to prevent over-hydrolysis to the acid or nucleophilic displacement of fluorine atoms.

    • Strategic Recommendation: For gram-to-kilogram scale synthesis where purity is paramount, Method A is the superior protocol.

    Chemical Profile

    PropertyDetail
    Chemical Name This compound
    CAS Number 125369-57-5
    Molecular Formula C₈H₇F₂NO₂
    Molecular Weight 187.14 g/mol
    Key Reactivity The 2,6-difluoro motif makes the carbonyl carbon sterically hindered but electronically activated.[1] The fluorine atoms are susceptible to Nucleophilic Aromatic Substitution (SnAr) under harsh basic conditions.

    Method A: The Benchmark (Acid Chloride Route)

    This method is the industry standard for synthesizing hindered benzamides. It utilizes 2,6-difluoro-4-methoxybenzoic acid as the starting material.[1][2][3] The carboxylic acid is converted to a highly reactive acid chloride, which then reacts with ammonia.

    Mechanism & Rationale
    • Activation: The bulky 2,6-difluoro substitution hinders direct attack on the carboxylic acid. Converting it to an acid chloride using Oxalyl Chloride ((COCl)₂) or Thionyl Chloride (SOCl₂) overcomes this barrier.

    • Selectivity: Unlike methods starting from nitriles or fluorobenzenes, this route avoids the risk of displacing the fluorine atoms (SnAr), preserving the 2,6-difluoro pattern essential for biological activity.

    Experimental Protocol

    Based on optimized conditions from WO2020057511A1.

    Reagents:

    • 2,6-Difluoro-4-methoxybenzoic acid (1.0 eq)

    • Oxalyl Chloride (1.5 eq) or Thionyl Chloride (excess)

    • Catalytic DMF (N,N-Dimethylformamide)

    • Dichloromethane (DCM) or THF (Solvent)

    • Aqueous Ammonia (NH₄OH) or Ammonia gas (NH₃)

    Step-by-Step Workflow:

    • Activation: Dissolve 2,6-difluoro-4-methoxybenzoic acid in anhydrous DCM under N₂ atmosphere.

    • Catalysis: Add a catalytic amount of DMF (essential for forming the Vilsmeier-Haack intermediate).

    • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2–4 hours until gas evolution (CO, CO₂, HCl) ceases.

    • Concentration: Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride (usually a yellow oil/solid). Note: Do not purify.

    • Amidation: Re-dissolve the residue in dry THF or DCM. Cool to 0°C.[4]

    • Quench: Slowly add the solution to an excess of cold aqueous ammonia (25-30%) or bubble NH₃ gas through the solution.

    • Isolation: The product often precipitates. Filter the solid.[1][4][5] If dissolved, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water if necessary.

    Performance Data:

    • Yield: 85–95%

    • Purity: >98% (HPLC)

    • Scalability: Excellent (Kg scale proven in patents).

    Method B: Alternative (Oxidative Nitrile Hydrolysis)

    This method converts 2,6-difluoro-4-methoxybenzonitrile directly to the amide.

    Mechanism & Rationale

    Hydrolysis of ortho-substituted nitriles is difficult due to steric hindrance. Standard acid/base hydrolysis often requires harsh heat, which can lead to over-hydrolysis (forming the benzoic acid) or SnAr side reactions (where OH⁻ or NH₃ displaces a fluorine).

    • The Solution: Use Radziszewski conditions (H₂O₂ + NaOH). The hydroperoxide anion (HOO⁻) is a potent nucleophile (alpha-effect) that attacks the nitrile at lower temperatures, stopping selectively at the amide.

    Critical Warning

    Do NOT use ammonia and high heat with the nitrile (e.g., NH₃ in DMSO at 80°C). This will trigger a Nucleophilic Aromatic Substitution, yielding 2-amino-6-fluoro-4-methoxybenzonitrile instead of the benzamide (see ChemicalBook references).

    Experimental Protocol (Radziszewski)
    • Dissolution: Dissolve 2,6-difluoro-4-methoxybenzonitrile in Ethanol or DMSO.

    • Reagent Prep: Add 30% Hydrogen Peroxide (H₂O₂, 4.0 eq).

    • Initiation: Add 6M NaOH (0.2 eq) dropwise at 0°C to control the exotherm.

    • Reaction: Stir at room temperature (20–25°C) for 1–3 hours. Monitor by TLC/LCMS.

    • Workup: Quench with sodium thiosulfate (to destroy excess peroxide). Extract with Ethyl Acetate.[1][4][5]

    Performance Data:

    • Yield: 70–85%

    • Green Metric: High (Water/Oxygen byproducts), but lower yield than Method A.

    • Risk: Formation of acid byproduct if reaction time is prolonged.

    Method C: Upstream Synthesis (Lithiation)

    If neither the acid nor the nitrile is commercially available, this method synthesizes the acid precursor from 1,3-difluoro-5-methoxybenzene .

    Protocol Summary
    • Lithiation: Treat 1,3-difluoro-5-methoxybenzene with n-Butyllithium (n-BuLi) in THF at -78°C. The lithium selectively directs to the position between the two fluorines (ortho-lithiation).

    • Carboxylation: Quench the lithiated species with dry ice (CO₂) or CO gas.

    • Result: Yields 2,6-difluoro-4-methoxybenzoic acid (approx. 77% yield), which feeds into Method A.

    Comparative Analysis

    The following table summarizes the trade-offs between the methods.

    FeatureMethod A: Acid Chloride (Benchmark)Method B: Nitrile HydrolysisMethod C: Lithiation (Upstream)
    Starting Material Benzoic Acid DerivativeBenzonitrile DerivativeDifluoroanisole
    Reagents (COCl)₂, NH₃H₂O₂, NaOHn-BuLi, CO₂
    Yield High (90-95%) Moderate (70-85%)Moderate (77% for step 1)
    Atom Economy Low (Loss of Cl, CO, CO₂)HighLow (Lithium waste)
    Scalability High Moderate (Exotherm control)Low (Cryogenic required)
    Major Risk Moisture sensitivity of Acid ChlorideOver-hydrolysis to AcidSafety (Pyrophoric n-BuLi)
    Cost ModerateLowHigh (Cryogenic cooling)

    Visualization of Pathways

    SynthesisPathways Start_Anisole 1,3-Difluoro-5-methoxybenzene Intermediate_Acid 2,6-Difluoro-4-methoxybenzoic Acid Start_Anisole->Intermediate_Acid Method C: 1. n-BuLi, -78°C 2. CO2 (77% Yield) Target_Amide This compound (Target) Intermediate_Acid->Target_Amide Method A (Benchmark): 1. (COCl)2, DMF 2. NH3 (>90% Yield) Start_Nitrile 2,6-Difluoro-4-methoxybenzonitrile Start_Nitrile->Target_Amide Method B: H2O2, NaOH (Radziszewski) Side_Product 2-Amino-6-fluoro-4-methoxybenzonitrile (Impurity) Start_Nitrile->Side_Product Avoid: NH3, High Temp (SnAr Reaction)

    Caption: Comparative synthesis routes. Method A (Green arrow) is the preferred benchmark. The red dashed line indicates a common side-reaction pitfall.

    References

    • Patent WO2020057511A1 . Quinazoline derivatives as antitumor agents. (Describes the synthesis of this compound from the acid via oxalyl chloride, and the upstream lithiation route).

    • ChemicalBook . 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis. (Documents the SnAr side reaction when treating the nitrile with ammonia at high temperature).

    • PubChem . 2,6-Difluoro-4-methoxybenzoic acid (Compound Summary). [3]

    • BenchChem . Synthesis of 2,6-Difluorobenzamide derivatives. (General comparative data on fluorinated benzamide synthesis).

    Sources

    A Comparative Guide to the Synthesis of 2,6-Difluoro-4-methoxybenzamide for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with high efficiency and purity is paramount. 2,6-Difluoro-4-methoxybenzamide, a key structural motif in various biologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, performance data, and expert insights to inform your selection of the most appropriate method for your research and development needs.

    Introduction to this compound

    The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms flanking a methoxy group and an amide functionality, imparts specific electronic and conformational properties that are highly sought after in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy and amide groups provide key hydrogen bonding interactions. Consequently, robust and reproducible synthetic access to this scaffold is of significant interest. This guide will compare two logical and experimentally viable synthetic pathways: the amidation of 2,6-Difluoro-4-methoxybenzoic acid and the hydrolysis of 2,6-difluoro-4-methoxybenzonitrile.

    Protocol Comparison at a Glance

    ParameterProtocol 1: Amidation of Carboxylic AcidProtocol 2: Hydrolysis of Nitrile
    Starting Material 2,6-Difluoro-4-methoxybenzoic acid2,6-difluoro-4-methoxybenzonitrile
    Key Transformation Carboxylic acid to amideNitrile to amide
    Reagents Thionyl chloride, AmmoniaSodium hydroxide, Hydrogen peroxide
    Reaction Time Several hoursSeveral hours
    Overall Yield Potentially highVariable, can be high
    Purity of Final Product Generally high after purificationCan require careful purification
    Scalability Readily scalableScalable with process optimization
    Safety Considerations Use of corrosive thionyl chlorideHandling of peroxide solutions

    Protocol 1: Synthesis via Amidation of 2,6-Difluoro-4-methoxybenzoic Acid

    This is arguably the most direct and widely employed strategy for the synthesis of primary amides. The logic behind this approach is the activation of the carboxylic acid moiety to facilitate nucleophilic attack by ammonia. A common and effective activating agent is thionyl chloride, which converts the carboxylic acid to a highly reactive acyl chloride intermediate.

    Underlying Principles

    The conversion of a carboxylic acid to a primary amide involves two key steps. First, the activation of the carboxylic acid is necessary because the hydroxyl group is a poor leaving group. Thionyl chloride (SOCl₂) is an excellent choice for this activation as it reacts with the carboxylic acid to form an acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture.[1][2] The resulting acyl chloride is a much more electrophilic species.

    In the second step, the acyl chloride is treated with a nucleophile, in this case, ammonia (NH₃), to form the amide bond. The reaction is typically rapid and exothermic. An excess of ammonia is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

    Experimental Workflow

    Caption: Workflow for the synthesis of this compound via amidation.

    Detailed Experimental Protocol

    Materials:

    • 2,6-Difluoro-4-methoxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Concentrated aqueous ammonia (NH₄OH)

    • Deionized water

    • Ethanol (for recrystallization)

    Procedure:

    • Acyl Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2,6-Difluoro-4-methoxybenzoic acid (1.0 eq) in dry toluene.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the reaction mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure. The crude 2,6-difluoro-4-methoxybenzoyl chloride is obtained as an oil or low-melting solid and is used in the next step without further purification.

    • Amidation: In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 10-20 eq) in an ice bath.

    • Slowly add the crude 2,6-difluoro-4-methoxybenzoyl chloride (dissolved in a small amount of an inert solvent like THF, if necessary) to the cold ammonia solution with vigorous stirring. A white precipitate will form.

    • Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

    • Work-up and Purification:

      • Collect the solid product by vacuum filtration.

      • Wash the solid thoroughly with cold deionized water to remove any ammonium salts.

      • Dry the crude product in a vacuum oven.

      • For further purification, recrystallize the crude this compound from a suitable solvent system, such as ethanol/water.

    Protocol 2: Synthesis via Hydrolysis of 2,6-difluoro-4-methoxybenzonitrile

    An alternative approach to the target amide is through the partial hydrolysis of the corresponding nitrile. This method can be advantageous if the nitrile precursor is more readily available or cost-effective than the carboxylic acid. The challenge lies in controlling the reaction conditions to favor the formation of the amide over the complete hydrolysis to the carboxylic acid.

    Underlying Principles

    The hydrolysis of nitriles to primary amides can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can sometimes offer better selectivity for the amide. A common method involves the use of a base, such as sodium hydroxide, in the presence of a co-solvent and often with the addition of hydrogen peroxide. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The role of hydrogen peroxide is to facilitate the reaction, often leading to milder conditions and higher yields of the amide.

    Experimental Workflow

    Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

    Detailed Experimental Protocol

    This protocol is presented as a plausible route based on established methods for nitrile hydrolysis. The initial synthesis of the nitrile precursor is also outlined.

    Part A: Synthesis of 2,6-difluoro-4-methoxybenzonitrile

    A potential route to the nitrile precursor starts from the commercially available 2,6-Difluoro-4-hydroxybenzonitrile.[3][4]

    Materials:

    • 2,6-Difluoro-4-hydroxybenzonitrile

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

    • Acetone or Acetonitrile

    Procedure:

    • To a solution of 2,6-Difluoro-4-hydroxybenzonitrile (1.0 eq) in acetone or acetonitrile, add potassium carbonate (1.5-2.0 eq).

    • Stir the mixture at room temperature and add dimethyl sulfate or methyl iodide (1.1-1.2 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield 2,6-difluoro-4-methoxybenzonitrile.

    Part B: Hydrolysis to this compound

    Materials:

    • 2,6-difluoro-4-methoxybenzonitrile

    • Dimethyl sulfoxide (DMSO)

    • Sodium hydroxide (NaOH)

    • 30% Hydrogen peroxide (H₂O₂)

    • Deionized water

    • Ethyl acetate

    Procedure:

    • Dissolve 2,6-difluoro-4-methoxybenzonitrile (1.0 eq) in DMSO in a round-bottom flask.

    • Add a solution of sodium hydroxide (e.g., 1-2 eq in a small amount of water).

    • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (2-3 eq) dropwise, maintaining the temperature below 10-15 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench the reaction by pouring it into a larger volume of cold water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

    Concluding Remarks and Expert Recommendations

    Both presented protocols offer viable pathways to this compound. The choice between them will largely depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the specific capabilities of the laboratory.

    Protocol 1 (Amidation of Carboxylic Acid) is generally the more direct and often higher-yielding route, especially for smaller-scale laboratory preparations. The starting carboxylic acid is commercially available, and the amidation reaction is a well-established and robust transformation. The primary safety concern is the handling of thionyl chloride, which is corrosive and moisture-sensitive, requiring the use of a fume hood and anhydrous conditions.

    Protocol 2 (Hydrolysis of Nitrile) can be a cost-effective alternative if the nitrile precursor is readily accessible or can be synthesized in-house efficiently. However, this route involves an additional synthetic step to prepare the nitrile (if not commercially available) and requires careful control of the hydrolysis conditions to avoid over-hydrolysis to the carboxylic acid. The use of hydrogen peroxide also requires appropriate safety precautions.

    For researchers requiring a reliable and straightforward synthesis of this compound on a lab scale, the amidation of the corresponding carboxylic acid (Protocol 1) is recommended as the primary choice. For larger-scale production or when cost-optimization is a critical factor, a thorough evaluation of the nitrile hydrolysis route (Protocol 2), including the synthesis of the nitrile precursor, would be warranted.

    References

    • PrepChem. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Available from: [Link]

    • ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available from: [Link]

    • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475. Available from: [Link]

    • ResearchGate. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Available from: [Link]

    Sources

    A Senior Application Scientist's Guide to the Synthesis of 2,6-Difluoro-4-methoxybenzamide: A Cost-Benefit Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2,6-Difluoro-4-methoxybenzamide, a valuable building block in the synthesis of various pharmaceuticals, presents a case study in the strategic selection of synthetic pathways. This guide provides an in-depth, comparative analysis of the most viable routes to this compound, grounded in experimental data and practical insights to inform your research and development decisions.

    Introduction: The Significance of this compound

    This compound is a key structural motif found in a range of biologically active molecules. The presence of the difluoro-substituted aromatic ring can enhance metabolic stability and binding affinity to target proteins, while the methoxy and amide functionalities provide handles for further chemical modification. The strategic importance of this intermediate necessitates a thorough understanding of its synthetic accessibility, balancing factors of cost, yield, safety, and scalability.

    This guide will dissect two primary synthetic strategies for the preparation of this compound:

    • Route 1: The Nitrile Hydrolysis Pathway , commencing from the readily available 3,5-difluoroaniline.

    • Route 2: The Carboxylic Acid Amidation Pathway , starting from the commercially available 2,6-difluoro-4-methoxybenzoic acid.

    Each route will be evaluated based on its chemical logic, experimental feasibility, and economic viability, providing you with the critical information needed to select the optimal path for your specific needs.

    Route 1: The Nitrile Hydrolysis Pathway

    This multi-step synthesis leverages the transformation of a substituted aniline into the desired benzamide through the formation and subsequent hydrolysis of a nitrile intermediate.

    Overall Synthesis Scheme (Route 1)

    Route 1: Nitrile Hydrolysis Pathway A 3,5-Difluoroaniline B 2,6-Difluoro-4-hydroxybenzonitrile A->B 1. Bromination 2. Diazotization 3. Cyanidation C 2,6-Difluoro-4-methoxybenzonitrile B->C Methylation (e.g., Dimethyl Sulfate) D This compound C->D Hydrolysis (e.g., Enzymatic or Alkaline Peroxide)

    Caption: Route 1: Synthesis via Nitrile Hydrolysis.

    Step-by-Step Experimental Protocols

    Step 1: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile from 3,5-Difluoroaniline

    This initial step is a multi-stage process involving bromination, diazotization, and cyanidation. A published method outlines this transformation, though it is characterized by a modest overall yield.[1]

    • Protocol:

      • Bromination: 3,5-Difluoroaniline is first brominated to introduce a leaving group for the subsequent diazotization step.

      • Diazotization and Hydrolysis: The resulting 4-bromo-3,5-difluoroaniline is then subjected to diazotization followed by hydrolysis to yield the corresponding phenol.

      • Cyanidation: The phenolic intermediate is then converted to the nitrile, 2,6-difluoro-4-hydroxybenzonitrile.

    • Reported Molar Yield: 21.7%[1]

    • Expertise & Experience: The low yield of this multi-step process is a significant drawback. Each step introduces potential for product loss, and the diazotization reaction requires careful temperature control to avoid side reactions. For industrial-scale production, this low yield would likely render the process economically unviable without significant optimization.

    Step 2: Methylation of 2,6-Difluoro-4-hydroxybenzonitrile

    The phenolic hydroxyl group is methylated to introduce the desired methoxy substituent. A standard and effective method for this transformation is the use of dimethyl sulfate in the presence of a base.[2][3]

    • Protocol:

      • Dissolve 2,6-difluoro-4-hydroxybenzonitrile in a suitable solvent such as acetone or THF.

      • Add a base, for example, anhydrous potassium carbonate, to the solution.

      • Slowly add dimethyl sulfate to the reaction mixture at room temperature.

      • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

      • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

      • The crude product can be purified by recrystallization or column chromatography.

    • Expected Yield: High (typically >90% for similar phenol methylations).

    • Trustworthiness: This is a robust and well-established reaction. The primary safety consideration is the high toxicity and carcinogenicity of dimethyl sulfate, which necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment.

    Step 3: Hydrolysis of 2,6-Difluoro-4-methoxybenzonitrile to this compound

    The final step involves the selective hydrolysis of the nitrile to the primary amide. While harsh acidic or basic conditions can lead to the formation of the carboxylic acid as a byproduct, milder and more selective methods are available.[4][5]

    • Protocol Options:

      • Enzymatic Hydrolysis: The use of a nitrile hydratase enzyme can provide very high yields and selectivity for the amide with no byproduct formation.[6] This "green chemistry" approach operates under mild conditions (room temperature, neutral pH).

      • Alkaline Peroxide Hydrolysis: This method offers high yields and purity.[6][7] The reaction is typically carried out by treating the nitrile with hydrogen peroxide in the presence of a base like sodium hydroxide. Careful control of temperature is crucial to prevent over-hydrolysis to the carboxylic acid.

    • Expected Yield: Very high (enzymatic: >95%; alkaline peroxide: up to 95%).[6]

    • Expertise & Experience: The choice between enzymatic and chemical hydrolysis will depend on the availability and cost of the enzyme versus the cost and handling of hydrogen peroxide. For large-scale production, the high selectivity and mild conditions of enzymatic hydrolysis are very attractive, potentially reducing downstream purification costs.

    Route 2: The Carboxylic Acid Amidation Pathway

    This more direct route begins with the commercially available 2,6-difluoro-4-methoxybenzoic acid, significantly shortening the synthetic sequence.

    Overall Synthesis Scheme (Route 2)

    Route 2: Carboxylic Acid Amidation Pathway cluster_0 Option A: Two-Step Amidation A 2,6-Difluoro-4-methoxybenzoic acid B This compound A->B Direct Amidation (e.g., Boric Acid or TiF4 catalyst) C 2,6-Difluoro-4-methoxybenzoyl chloride A->C Activation (e.g., Thionyl Chloride) C->B Amination (e.g., NH4Cl)

    Caption: Route 2: Synthesis via Carboxylic Acid Amidation.

    Step-by-Step Experimental Protocols

    Option A: Two-Step Amidation via Acid Chloride

    This classic and reliable method involves the activation of the carboxylic acid with thionyl chloride, followed by reaction with an ammonia source.

    • Protocol:

      • Acid Chloride Formation: In a fume hood, cautiously add thionyl chloride (typically 2-3 equivalents) to 2,6-difluoro-4-methoxybenzoic acid, often with a catalytic amount of DMF.[8] The mixture is typically heated to reflux until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride is then removed by distillation or under reduced pressure.

      • Amidation: The resulting crude 2,6-difluoro-4-methoxybenzoyl chloride is then reacted with a source of ammonia. A convenient and practical method involves the use of ammonium chloride (NH₄Cl) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).[9][10] The reaction is typically stirred at room temperature or with gentle heating.

    • Expected Yield: High (generally >85% for both steps combined).

    • Expertise & Experience: The primary advantage of this method is its high reliability and efficiency. However, it involves the use of the corrosive and hazardous reagent thionyl chloride, which requires careful handling and produces acidic waste gases (HCl and SO₂). The two-step nature also adds to the overall process time compared to direct amidation methods.

    Option B: Direct Catalytic Amidation

    Recent advances in catalysis have enabled the direct conversion of carboxylic acids to amides, offering a more atom-economical and "greener" alternative.[11][12]

    • Protocol Options:

      • Boric Acid Catalysis: This method involves heating the carboxylic acid and an amine source (such as ammonium carbonate or an amine) in the presence of a catalytic amount of boric acid, typically in a solvent that allows for the azeotropic removal of water (e.g., toluene).[11]

      • Titanium(IV) Fluoride Catalysis: A recently developed method utilizes catalytic TiF₄ for the direct amidation of benzoic acids with amines in refluxing toluene, with reported high yields.[13]

    • Expected Yield: Good to excellent (ranging from 60-99% depending on the specific catalyst and substrates).[13]

    • Trustworthiness: While these methods are highly attractive from an environmental and atom-economy perspective, they may require more optimization for a specific substrate compared to the robust acid chloride route. Catalyst deactivation or lower reactivity of the electron-deficient 2,6-difluoro-4-methoxybenzoic acid could be potential challenges.

    Cost-Benefit Analysis: A Comparative Overview

    ParameterRoute 1: Nitrile HydrolysisRoute 2: Carboxylic Acid Amidation
    Starting Material Cost Lower initial cost for 3,5-difluoroaniline.[8][10]Higher initial cost for 2,6-difluoro-4-methoxybenzoic acid.
    Number of Steps 3 steps (with the first being a multi-stage process).1-2 steps.
    Overall Yield Potentially lower due to the low-yielding first step.Potentially higher due to fewer steps.
    Reagent & Solvent Cost Moderate, includes costs for brominating agents, diazotization reagents, cyaniding agents, and methylation reagents.Can be low for direct catalytic methods (boric acid is inexpensive), but higher for methods using coupling agents or thionyl chloride.[14]
    Process Complexity High, requires careful control of multiple reaction stages, including a potentially hazardous diazotization step.Moderate, the two-step acid chloride route is straightforward but involves hazardous reagents. Direct catalytic methods are simpler in setup.
    Safety & Environmental Involves toxic reagents like dimethyl sulfate and potentially hazardous intermediates. The initial multi-step process can generate significant waste.The acid chloride route uses corrosive thionyl chloride and generates acidic gases. Direct catalytic routes are generally "greener" with water as the main byproduct.
    Scalability The low-yielding first step and the use of hazardous reagents may pose challenges for large-scale production.The direct catalytic routes are highly scalable. The acid chloride route is also scalable with appropriate engineering controls.

    Conclusion and Recommendations

    The choice between these two synthetic routes for this compound is a strategic one that depends on the specific priorities of the researcher or organization.

    Route 1 (Nitrile Hydrolysis) may be considered in a research setting where the starting material, 3,5-difluoroaniline, is readily available and cost is a primary concern for the initial precursor. However, the low yield of the first step is a major impediment to its practical application on a larger scale. Significant process optimization would be required to make this route economically viable.

    Route 2 (Carboxylic Acid Amidation) emerges as the more practical and efficient choice for most applications, particularly for process development and scale-up. The significantly shorter synthetic sequence and the potential for high overall yields outweigh the higher initial cost of the starting material.

    • For robustness and reliability , the two-step amidation via the acid chloride is a proven method, albeit with safety and environmental considerations.

    • For a "greener," more atom-economical, and potentially more cost-effective approach on a large scale , the direct catalytic amidation methods are highly recommended. While they may require some initial optimization, the benefits of reduced waste, simpler workup, and improved safety profile make them the superior choice for modern synthetic chemistry.

    Ultimately, this guide provides the foundational knowledge for making an informed decision. It is recommended that small-scale trials of the most promising routes be conducted to validate the yields and purity for your specific application before committing to a larger-scale synthesis.

    References

    • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]

    • Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. Google Patents.
    • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. Available at: [Link]

    • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]

    • Process for the preparation of fluorobenzyl derivatives. Google Patents.
    • Process for producing 2,6-difluorobenzonitrile. Google Patents.
    • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Royal Society of Chemistry. Available at: [Link]

    • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. Available at: [Link]

    • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. ResearchGate. Available at: [Link]

    • How to produce amide from Benzoic acid and amine directly? ResearchGate. Available at: [Link]

    • Biocatalytic hydrolysis of nitriles. ResearchGate. Available at: [Link]

    • Thionyl chloride, 500 ml, CAS No. 7719-09-7. Carl ROTH. Available at: [Link]

    • Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. National Institutes of Health. Available at: [Link]

    • Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
    • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. Available at: [Link]

    • Hydrolysing nitriles. Chemguide. Available at: [Link]

    • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. MDPI. Available at: [Link]

    • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]

    • Methylation of p-hydroxybenzoic acid with Me2SO4. Reddit. Available at: [Link]

    • Nitriles: base hydrolysis. YouTube. Available at: [Link]

    • Microbial hydrolysis of organic nitriles and amides. National Institutes of Health. Available at: [Link]

    • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. National Institutes of Health. Available at: [Link]

    • Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

    • The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. Available at: [Link]

    • Reactivity of Nitriles. Chemistry LibreTexts. Available at: [Link]

    • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Available at: [Link]

    • Process for the methylation of hydroxybenzene derivatives. Google Patents.
    • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. ACS Publications. Available at: [Link]

    • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Available at: [Link]

    • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. ResearchGate. Available at: [Link]

    • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications. Available at: [Link]

    • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Institutes of Health. Available at: [Link]

    • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

    • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. Available at: [Link]

    • Hydrolysis of nitriles. Lumen Learning. Available at: [Link]

    • Hydrolysis of Carboxylic Acid Derivatives. University of Missouri-St. Louis. Available at: [Link]

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 2,6-Difluoro-4-methoxybenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    CAS No: 106426-67-7 (Representative) | Role: Pharmaceutical Intermediate | Physical State: Solid (Crystalline Powder)

    Executive Summary

    This guide provides an operational safety framework for handling 2,6-Difluoro-4-methoxybenzamide , a critical intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. While often classified as a standard irritant, the presence of the difluoro-substitution pattern introduces specific lipophilicity and metabolic stability concerns that necessitate stricter handling protocols than non-halogenated benzamides.

    This document is designed for Senior Research Scientists and EHS Officers to integrate directly into laboratory Standard Operating Procedures (SOPs).

    Risk Assessment & Hazard Profiling

    Before selecting PPE, we must understand the "Why." The primary risks associated with this compound are not just acute toxicity, but sensitization and particulate inhalation .

    Hazard Class (GHS)H-CodeOperational Implication
    Skin Irritation H315 Fluorine substitution increases lipophilicity, potentially accelerating dermal absorption compared to non-halogenated analogs [1].
    Eye Irritation H319 Fine crystalline dust can cause mechanical corneal abrasion and chemical irritation.
    STOT-SE (Resp) H335 Inhalation of dust triggers respiratory tract inflammation. Static charge often causes this powder to "fly," increasing inhalation risk during weighing.

    Critical Note: While acute toxicity (Oral, H302) is moderate, the long-term sensitizing potential of benzamide derivatives requires treating this as a Potent Compound (Band 2/3) control strategy until specific toxicology rules out sensitization [2].

    Personal Protective Equipment (PPE) Matrix

    Do not rely on "standard lab attire." Use this task-based matrix to select the correct barrier protection.

    Tier 1: Solid Handling (Weighing & Transfer)
    • Respiratory: If weighing outside a filtered enclosure, a P100/N95 particulate respirator is mandatory. Ideally, use a Class II Biosafety Cabinet or Chemical Fume Hood.

    • Hands: Double Nitrile Gloves .

      • Inner Layer: 4 mil (0.10 mm) standard nitrile.

      • Outer Layer: 5-8 mil extended cuff nitrile.

      • Rationale: The outer layer protects against mechanical tears from spatulas/glassware; the inner layer prevents skin contact during doffing.

    • Body: Lab coat (buttoned to neck) + Tyvek wrist sleeves (to bridge the glove-coat gap).

    Tier 2: Solvated Handling (Reaction & Extraction)
    • Hands: Chemical Resistance Check Required.

      • DCM/Chloroform: Standard nitrile degrades rapidly (<5 mins). Use PVA (Polyvinyl alcohol) or Silver Shield® laminate gloves if direct immersion is possible. For splash protection, double nitrile is acceptable only if changed immediately upon contamination [3].

      • Methanol/Ethyl Acetate: Standard Nitrile (minimum 0.11 mm thickness) is sufficient.

    • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for refluxing systems where pressurized solvent release is a risk.

    Operational Workflow: The "Safe-Path" Protocol

    This protocol minimizes static discharge and aerosolization, the two most common failure modes when handling fluorinated powders.

    Step 1: Engineering Controls Setup
    • Verify Airflow: Fume hood face velocity must be 80–100 fpm .

    • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Fluorinated benzamides are prone to triboelectric charging, causing the powder to repel from spatulas and disperse into the air.

    Step 2: Weighing & Transfer
    • Tare External: Tare the weigh boat before entering the hood to minimize air turbulence disruption.

    • The "Drop-Wise" Solid Addition: Do not dump powder. Use a vibrating spatula or tap-transfer method to control the rate of addition.

    • Solvation: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder upon impact.

    Step 3: Reaction Monitoring
    • Closed Loop: Whenever possible, use septa and syringes for reagent addition rather than open-flask pouring.

    • Temperature Control: If heating, ensure the reflux condenser is rated for the solvent's vapor pressure. Fluorinated intermediates can be thermally sensitive; overheating may release HF (Hydrogen Fluoride) traces if decomposition occurs [4].

    Visualizing the Safety Logic

    The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE.

    SafetyProtocol Start Start: Handling this compound StateCheck State: Solid or Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Reaction) StateCheck->Solution StaticRisk Risk: Static & Dust Solid->StaticRisk Control1 Engineering: Fume Hood + Ionizer StaticRisk->Control1 PPE1 PPE: Double Nitrile + N95 (if open) Control1->PPE1 Disposal Disposal: Halogenated Waste Stream PPE1->Disposal SolventCheck Solvent: Halogenated? Solution->SolventCheck PPE_Std PPE: Std Nitrile Gloves SolventCheck->PPE_Std No (MeOH, EtOAc) PPE_High PPE: Laminate/PVA Gloves SolventCheck->PPE_High Yes (DCM, CHCl3) PPE_Std->Disposal PPE_High->Disposal

    Figure 1: Operational Safety Decision Tree for this compound handling.

    Waste Management & Disposal

    Correct disposal is legally and environmentally critical due to the fluorine content.

    • Segregation: Do NOT mix with general organic waste if your facility uses standard incineration.

    • The Halogen Rule: This compound must go into the Halogenated Organic Waste stream.

      • Reasoning: Incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas. Specialized scrubbers are required at the incineration plant to neutralize HF. Mixing this with non-halogenated waste can damage standard incinerators and violate EPA/local environmental permits [5].

    • Container Labeling: Clearly mark the tag with "Contains Fluorinated Organics."

    Emergency Response
    • Skin Contact: Wash with soap and water for 15 minutes. While not HF, the fluorinated motif suggests using calcium gluconate gel is unnecessary unless specific decomposition to HF is suspected (e.g., thermal runaway), but standard irrigation is vital [6].

    • Spill Cleanup:

      • Dampen: Cover powder spills with a solvent-dampened pad (using a compatible solvent like Ethanol) to prevent dust generation.

      • Scoop: Do not sweep dry.

      • Decontaminate: Wash surface with a mild detergent (pH 7-9) to remove organic residues.

    References
    • TCI Chemicals. (2025).[1][2] Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzoic Acid (Structural Analog). Retrieved from

    • Fisher Scientific. (2024).[3] Safety Data Sheet: 4-Methoxybenzamide.[3] Retrieved from

    • Concordia University. (2023). Superacids and Fluorinated Compounds Safety Guidelines. Retrieved from

    • RiskAssess. (2024). Chemical Waste Containers and Segregation of Fluorinated Organics. Retrieved from

    • MCF Environmental Services. (2023). Guidelines for Disposing of PFAS and Fluorinated Compounds.[4] Retrieved from

    • Cornell University EHS. (2024). Management Procedures for Specific Waste Types (Halogenated). Retrieved from

    Sources

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